molecular formula C13H19FN2 B3164938 {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 893755-04-9

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Katalognummer: B3164938
CAS-Nummer: 893755-04-9
Molekulargewicht: 222.3 g/mol
InChI-Schlüssel: XLZQDRZYOJNNLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound with the molecular formula C₁₃H₁₉FN₂ and a molecular weight of 222.31 g/mol (freebase). It is supplied as the dihydrochloride salt (CAS 1286263-51-1) with a molecular weight of 295.22 g/mol . This compound features a piperidine ring, a common structural motif in medicinal chemistry, substituted with a fluorobenzyl group at the nitrogen and an aminomethyl group at the 4-position. The 2-fluorophenyl substitution provides a distinct electronic and steric profile compared to its 3- and 4-fluoro isomers, which can significantly influence binding affinity and selectivity in biological systems. Compounds containing the 4-(aminomethyl)piperidine structure are versatile intermediates in pharmaceutical research. This scaffold is frequently employed in the synthesis of potential therapeutic agents, particularly for central nervous system (CNS) targets . For instance, structurally similar N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl) compounds have been developed and investigated as receptor antagonists . Furthermore, recent research highlights the application of piperidine-containing compounds in the development of novel antiviral agents, such as allosteric inhibitors targeting the NS2B-NS3 protease of flaviviruses like Zika and Dengue virus . The presence of the primary amine functional group makes this reagent a valuable building block for further chemical exploration, enabling the construction of amide, urea, carbamate, and imine derivatives. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZQDRZYOJNNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-depth Technical Guide: Structure Elucidation of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. Designed for researchers, scientists, and drug development professionals, this document emphasizes not just the "how" but the "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.

Strategic Imperative: A Multi-Technique Approach

The unambiguous determination of a molecule's structure is a cornerstone of chemical and pharmaceutical development. For a compound like {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, which features a flexible piperidine ring, a fluorinated aromatic system, and a primary amine, a multi-faceted analytical strategy is not just recommended, but essential. We will integrate data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. This combinatorial approach ensures that the structural hypothesis is rigorously tested and validated from multiple perspectives.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) [Molecular Weight & Formula] Purification->MS FTIR FTIR Spectroscopy [Functional Groups] Purification->FTIR NMR NMR Spectroscopy [Connectivity & Stereochemistry] Purification->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration FTIR->Data_Integration NMR->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Figure 1: A logical workflow for the synthesis, purification, and structural elucidation of the target compound.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the initial and crucial step to ascertain the molecular weight and deduce the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the preferred method due to its exceptional mass accuracy, which significantly narrows down the possible molecular formulas.[1][2]

Trustworthiness: The integrity of the data is paramount. Therefore, the protocol incorporates an internal calibrant to ensure mass accuracy. The primary ion to look for in positive ESI mode is the protonated molecule, [M+H]⁺, which provides a direct measure of the molecular mass.

Authoritative Grounding: Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar molecules such as amines, as it minimizes fragmentation and preserves the molecular ion.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a solvent mixture like methanol/water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is employed.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Data is acquired in positive ion mode over a suitable m/z range (e.g., 100-500).

    • An internal reference standard is used for real-time mass calibration.

  • Data Analysis:

    • The most abundant peak corresponding to the [M+H]⁺ ion is identified.

    • The exact mass of this ion is used to calculate the elemental composition using the instrument's software, which should match the expected formula of C₁₃H₁₉FN₂.

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular Formula C₁₃H₁₉FN₂
Monoisotopic Mass 222.1532 u
[M+H]⁺ (m/z) 223.1605

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint," revealing the presence of specific functional groups. This is particularly useful for confirming the presence of the primary amine, the aromatic ring, and the aliphatic portions of the molecule.

Trustworthiness: A background spectrum is collected before the sample analysis to computationally subtract the spectral contributions of atmospheric water and carbon dioxide, thus ensuring that the observed absorption bands are solely from the sample.

Authoritative Grounding: The vibrational frequencies of common functional groups are well-established and serve as reliable indicators of molecular structure.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • A background spectrum is recorded.

    • The sample is brought into firm contact with the ATR crystal.

    • The spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3250N-H (Primary Amine)Asymmetric and Symmetric Stretch (two bands expected)[6][7]
2950-2800C-H (Aliphatic)Stretch
1650-1580N-H (Primary Amine)Bend[6]
1600, 1475C=C (Aromatic)Stretch
1250-1020C-N (Aliphatic Amine)Stretch[5]
~1220C-F (Aryl Fluoride)Stretch

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules.[8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the atomic connectivity. For piperidine derivatives, NMR is crucial for determining the conformation of the ring and the stereochemical relationships of the substituents.[9][10]

Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) provides an internal standard for accurate chemical shift referencing.

Authoritative Grounding: The principles of 2D NMR are well-established for determining molecular connectivity. COSY reveals ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range ¹H-¹³C correlations (2-3 bonds).[11][12][13][14]

NMR_Strategy cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC

Figure 2: The interplay of 1D and 2D NMR experiments for comprehensive structural analysis.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D COSY spectrum.

    • Acquire a 2D HSQC spectrum.

    • Acquire a 2D HMBC spectrum.

  • Data Analysis:

    • ¹H NMR: Assign protons based on chemical shift, integration, and multiplicity. The aromatic protons will show complex splitting patterns due to both H-H and H-F coupling.

    • ¹³C NMR: Identify the number of unique carbon environments. The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹J_CF).

    • COSY: Establish the proton-proton coupling networks within the piperidine ring and the aromatic ring.

    • HSQC: Correlate each proton signal to its directly attached carbon signal.

    • HMBC: Use long-range correlations to connect the different fragments of the molecule. For example, the benzylic protons should show correlations to the carbons of the fluorophenyl ring and the C2/C6 carbons of the piperidine ring.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, ppm)
MoietyPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
2-Fluorophenyl H-3' to H-6'7.3 - 6.9 (m)162-115H-benzyl to C-1', C-2', C-6'
Benzylic -CH₂-~3.6 (s)~58H-benzyl to C-2/6 (piperidine)
Piperidine H-2, H-62.9 (m), 2.1 (m)~54H-2/6 to C-benzyl, C-4
H-3, H-51.8 (m), 1.3 (m)~30H-3/5 to C-4
H-4~1.5 (m)~39H-4 to C-aminomethyl
Methanamine -CH₂-NH₂~2.6 (d)~46H-aminomethyl to C-3/5, C-4
-NH₂~1.4 (br s)--

(Note: These are predicted values. Actual chemical shifts may vary depending on experimental conditions.)

Integrated Data Analysis: The Final Confirmation

The definitive structure is confirmed by the convergence of all spectroscopic data. The molecular formula from HRMS is substantiated by the functional groups identified in the FTIR spectrum. The detailed atomic connectivity is then pieced together using the comprehensive 2D NMR data, which should be entirely consistent with the proposed structure. This systematic and self-validating approach ensures the highest level of confidence in the final structural assignment.

References

  • Cholli, A., & Pennino, D. (Year). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 1(1-4), 23–60. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PubMed. [Link]

  • Kaabel, S., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]

  • Mohler, F. L., et al. (Year). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. UC Davis. [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. [Link]

  • Goitom, A. (2020). Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma. ProQuest. [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Mthembu, S., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules. [Link]

  • Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Entwisle, J., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. [Link]

  • University of Calgary. IR: amines. University of Calgary. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). SDSU. [Link]

  • ResearchGate. (Year). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Illinois State University. Infrared Spectroscopy. Illinois State University. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • EPFL. 2D NMR. EPFL. [Link]

  • Lambda Geeks. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Lambda Geeks. [Link]

  • Kazarian, S. G., et al. (Year). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. RSC Publishing. [Link]

Sources

CAS number for {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Foreword: The Strategic Value of the Piperidine Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones in the construction of novel therapeutics. The piperidine ring is one such "privileged structure," a testament to its favorable physicochemical properties, metabolic stability, and conformational flexibility that allows it to engage with a wide array of biological targets. This guide focuses on a specific, highly functionalized derivative: {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine.

The strategic incorporation of a 2-fluorobenzyl group at the N1 position and a primary aminomethyl group at the C4 position creates a bifunctional molecule with significant potential. The fluorine substitution can enhance metabolic stability and modulate binding affinity, while the two basic nitrogen atoms—the piperidine ring nitrogen and the primary amine—offer multiple points for interaction with biological targets or for further chemical elaboration. This document provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications, designed for the practicing researcher in pharmaceutical and medicinal chemistry.

Core Compound Identification and Properties

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The compound {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine is indexed under the following identifiers:

  • Chemical Name: {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

  • CAS Number: 893755-04-9[1]

  • Synonyms: {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}amine[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₉FN₂ChemScene[1]
Molecular Weight 222.30 g/mol ChemScene[1]
Appearance (Expected) Colorless to pale yellow oil or solidGeneral chemical knowledge
SMILES FC1=CC=CC=C1CN2CCC(CN)CC2ChemScene[1]
InChI InChI=1S/C13H19FN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2Chemspace[2]

Rationale-Driven Synthesis Pathway

The synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine can be efficiently achieved through a robust and scalable two-step sequence starting from a commercially available, orthogonally protected piperidine derivative. This strategy is predicated on selective functionalization, a core principle in complex molecule synthesis, ensuring high yields and purity.

The chosen starting material is tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the piperidine nitrogen. Its steric bulk prevents unwanted side reactions, while its lability under acidic conditions allows for clean deprotection without affecting other functional groups. The synthesis proceeds via N-alkylation followed by deprotection.

Experimental Protocol

Step 1: N-Alkylation - Synthesis of tert-butyl 4-({[1-(2-fluorobenzyl)piperidin-4-yl]methyl}amino)piperidine-1-carboxylate

  • Causality: This step introduces the critical 2-fluorobenzyl moiety. The reaction is a standard nucleophilic substitution (SN2) where the primary amine of the starting material acts as the nucleophile, displacing the bromide from 2-fluorobenzyl bromide. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the HBr generated in situ, driving the reaction to completion. Acetonitrile is an ideal solvent due to its polar aprotic nature, which effectively solvates the reactants without interfering with the reaction.

  • Procedure:

    • To a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of starting material), add potassium carbonate (2.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 60°C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection - Synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

  • Causality: The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard and highly efficient reagent for this transformation. The reaction proceeds rapidly at room temperature, and the volatile byproducts (isobutylene and carbon dioxide) are easily removed, simplifying workup.

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (10 mL per mmol).

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction for completeness by LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine.

Synthesis Workflow Diagram

Synthesis_Workflow A tert-butyl 4-(aminomethyl) piperidine-1-carboxylate B Intermediate: tert-butyl 4-({[1-(2-fluorobenzyl)piperidin-4-yl]methyl}amino) piperidine-1-carboxylate A->B C Final Product: {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine B->C Step 2: Boc Deprotection reagent1 1. 2-Fluorobenzyl Bromide 2. K₂CO₃, Acetonitrile, 60°C reagent2 Trifluoroacetic Acid (TFA) Dichloromethane (DCM)

Caption: Two-step synthesis of the target compound via N-alkylation and deprotection.

Comprehensive Analytical Characterization

Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount. A multi-technique analytical approach is required, as each method provides orthogonal and complementary information.

Analytical TechniquePurposeKey Parameters & Expected Results
NMR Spectroscopy Structural Elucidation & Confirmation¹H NMR: Reveals proton environment, splitting patterns, and integration. Expect signals for the fluorophenyl ring, benzyl CH₂, and piperidine ring protons. ¹³C NMR: Confirms the carbon skeleton. 2D NMR (COSY, HMQC): Establishes connectivity between protons and carbons, definitively confirming the structure.[3]
Mass Spectrometry (MS) Molecular Weight VerificationLC-MS: Provides the mass-to-charge ratio (m/z). Expect to see the [M+H]⁺ ion at approximately 223.30 Da.
HPLC Purity AssessmentRP-HPLC with UV detection: Quantifies the purity of the compound. A well-developed method should show a single major peak corresponding to the product.
GC-MS Impurity ProfilingIdentifies volatile impurities that may not be detected by LC-MS, such as residual solvents.[4]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Rationale: Reversed-phase HPLC is the workhorse for purity determination of small organic molecules. It separates compounds based on their hydrophobicity. A C18 column is a standard choice for this type of molecule. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile), both acidified with formic acid to ensure protonation of the amines for good peak shape, provides excellent resolution.

  • Methodology:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Applications in Drug Development & Medicinal Chemistry

The {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine scaffold is a highly attractive starting point for constructing libraries of compounds aimed at various biological targets, particularly within the central nervous system (CNS).

  • GPCR Ligands: The piperidine core is a common feature in ligands for G-protein coupled receptors (GPCRs). The structural similarity to compounds like ACP-103, a known 5-HT₂ₐ receptor inverse agonist with antipsychotic potential, suggests this scaffold could be explored for activity at serotonin, dopamine, or other monoaminergic receptors.[5] The primary amine provides a vector for diversification, allowing for the introduction of various pharmacophoric groups through acylation or reductive amination to modulate receptor affinity and selectivity.

  • Kinase Inhibitors: The piperidin-4-yl moiety has also been successfully incorporated into inhibitors of protein kinases, such as Akt, which are critical targets in oncology.[6] The aminomethyl side chain can be functionalized to interact with key regions of the kinase domain, such as the hinge region.

  • Ion Channel Modulators: Piperidine derivatives are known to modulate the activity of various ion channels. Further elaboration of this scaffold could yield potent modulators for targets implicated in pain, epilepsy, and other neurological disorders.

Conceptual Signaling Pathway Involvement

GPCR_Signaling cluster_membrane Cell Membrane Ligand {1-[(2-Fluorophenyl)methyl] piperidin-4-yl}methanamine (or derivative) GPCR GPCR (e.g., 5-HT₂ₐ Receptor) Ligand->GPCR Binding G_Protein G-Protein (Gq/11) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP₃ & DAG (Second Messengers) PLC->IP3_DAG Catalysis Response Cellular Response (e.g., Neuronal Excitability Modulation) IP3_DAG->Response Signal Transduction

Caption: Potential role as a ligand modulating a Gq-coupled GPCR signaling pathway.

Conclusion

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (CAS: 893755-04-9) is more than just a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its synthesis is straightforward, and its structure is amenable to extensive diversification. The combination of the metabolically robust fluorobenzyl group and the versatile aminomethylpiperidine core makes it a high-value scaffold for developing novel therapeutics targeting a range of diseases, particularly those involving the central nervous system. The robust analytical methods detailed herein provide the necessary framework for ensuring the quality and consistency required for advanced drug discovery programs.

References

  • Chemspace. 1-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}methanamine dihydrochloride - C13H21Cl2FN2 | CSSB00103158603. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lunn, G., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. [Link]

  • Rao, B. M., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Imran, M., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. [Link]

Sources

The Multifaceted Biological Landscape of Fluorophenylpiperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals across a wide array of therapeutic areas.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged structure in drug design. The strategic incorporation of a fluorophenyl moiety onto this versatile scaffold has unlocked a new dimension of biological activities, giving rise to a class of compounds with significant potential in treating a spectrum of human diseases. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of fluorophenylpiperidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Central Nervous System (CNS) Activity: Modulating Neurotransmission

Fluorophenylpiperidine derivatives have emerged as potent modulators of key proteins in the central nervous system, demonstrating significant potential in the treatment of neuropsychiatric and neurodegenerative disorders.[4][5] Their activity primarily revolves around the dopamine and sigma receptor systems.

Dopamine Receptor Ligands

The dopamine system is a critical regulator of mood, cognition, and motor control, and its dysregulation is implicated in conditions like Parkinson's disease and schizophrenia.[6] Fluorophenylpiperidine derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[7][8]

Certain N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues containing a fluorophenyl group have demonstrated high affinity for the D3 receptor, with some compounds exhibiting over 160-fold selectivity for D3 versus D2 receptors.[7] This selectivity is crucial, as the D3 receptor is a key target for treating substance abuse and neuropsychiatric disorders with potentially fewer side effects compared to non-selective D2 antagonists.[8][9] The interaction of these ligands with the dopamine D3 receptor can be influenced by their ability to engage with both the primary orthosteric binding site and a secondary, allosteric site, a concept known as bitopic binding.[8][10]

Structure-Activity Relationship (SAR) Insights:

The length and nature of the linker between the fluorophenylpiperidine core and other aromatic moieties significantly influence binding affinity and selectivity. For instance, longer linkers in certain series of N-phenylpiperazine analogs have been shown to enhance D3 receptor affinity and selectivity over the D2 receptor, likely by enabling interaction with a secondary binding pocket.[8]

Sigma Receptor Ligands

Sigma receptors, classified into σ1 and σ2 subtypes, are enigmatic proteins involved in a range of cellular functions, and their modulation holds promise for treating neurological disorders, pain, and cancer.[11][12] Several fluorophenylpiperidine derivatives, including spirocyclic piperidine compounds, have been identified as high-affinity ligands for the σ1 receptor.[13] These ligands have shown potential for the development of PET imaging agents to visualize and quantify σ1 receptors in the human brain.[13]

Interestingly, some piperidine-based histamine H3 receptor antagonists also exhibit nanomolar affinity for the σ1 receptor, suggesting a potential for dual-targeting compounds in pain therapy.[14] While some phenethyl piperidines have shown anti-prion activity, this effect appears to be independent of sigma receptor binding, highlighting the complexity of their mechanisms of action.[15]

Key Structural Features for Sigma-1 Receptor Affinity:

  • Spirocyclic Systems: The incorporation of a spirocyclic framework has proven to be a successful strategy in designing potent and selective σ1 receptor ligands.[13]

  • Fluoroalkoxy Side Chains: The presence of small fluoroalkoxy substituents can contribute to high affinity and selectivity for the σ1 receptor.[13]

Anticancer Activity: Targeting Proliferation and Survival Pathways

The piperidine scaffold is a recurring motif in a number of anticancer agents.[16] The addition of a fluorophenyl group has led to the development of derivatives with promising antiproliferative and pro-apoptotic activities.

Inhibition of BCL2

A novel series of compounds integrating sulfamethoxazole and 1-(2-fluorophenyl)piperazine moieties has been shown to act as inhibitors of the anti-apoptotic protein BCL2.[17] By downregulating BCL2 and upregulating the pro-apoptotic protein Caspase-3, these compounds induce apoptosis in breast cancer cell lines.[17]

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside salvage and play a role in the efficacy of nucleoside analog chemotherapeutics.[18] Derivatives of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been identified as inhibitors of both ENT1 and ENT2.[18][19] The fluorophenyl moiety is essential for this inhibitory activity.[18]

Cytotoxic Activity against Various Cancer Cell Lines

Fluorophenyl derivatives of 1,3,4-thiadiazole have demonstrated concentration-dependent cytotoxic activity against estrogen-dependent breast cancer cells (MCF-7).[20] Similarly, various piperidinone derivatives linked to pyrimidine, thiazole, and triazole have shown potent activity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[21]

Antimicrobial and Antiparasitic Activity

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[22] Fluorophenylpiperidine derivatives have demonstrated promising activity against a range of pathogens.

Antibacterial Activity

Certain piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[23][24] The presence of a fluoro group at the para position of a phenyl ring in some series of alkyl piperidines has been associated with good antibacterial activity.[25] Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine have also exhibited potent activity against Gram-positive bacteria, including drug-resistant strains.[26]

Antifungal Activity

Some piperidine derivatives have shown varying degrees of inhibition against fungal species such as Aspergillus niger and Candida albicans.[24]

Antiparasitic Activity

A pyrimido[1,2-a]benzimidazole derivative bearing a 3-fluorophenyl substituent has been identified as a potent antiparasitic compound, showing excellent activity against Leishmania major parasites.[27]

Metabolic Disorders and Neurodegenerative Diseases

Recent studies have highlighted the potential of fluorophenylpiperidine derivatives in addressing metabolic disorders and neurodegenerative diseases like Alzheimer's.

α-Glucosidase and Cholinesterase Inhibition

A series of fluorine-substituted piperidine derivatives has demonstrated notable inhibitory effects on α-glucosidase and cholinesterases (acetylcholinesterase and butyrylcholinesterase).[28] The α-glucosidase inhibitory activity of some of these compounds was found to be several-fold higher than the standard drug acarbose, suggesting their potential as antidiabetic agents.[28] Their ability to inhibit cholinesterases points towards a potential therapeutic application in Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.[28][29]

Experimental Protocols

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Fluorophenylpiperidine derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorophenylpiperidine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol is used to determine the binding affinity of a compound for a specific receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D3 receptor

  • Radioligand (e.g., [³H]spiperone or a D3-selective radioligand)

  • Fluorophenylpiperidine derivative (test compound)

  • Non-specific binding control (e.g., a high concentration of a known D3 receptor ligand like haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control. The total volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound using the Cheng-Prusoff equation, which relates the IC50 of the compound to the concentration and Kd of the radioligand.

Visualizations

Data Presentation

Table 1: In Vitro Biological Activities of Representative Fluorophenylpiperidine Derivatives

Compound ClassTargetAssayActivity (IC50/Ki)Reference
N-(2-fluoroethoxy)piperazine analogueDopamine D3 ReceptorRadioligand Binding0.17 nM (Ki)[7]
Spirocyclic piperidine derivativeSigma-1 ReceptorRadioligand Binding0.79 nM (Ki)[13]
Sulfamethoxazole-1-(2-fluorophenyl)piperazineBCL2 (in MDA-MB-231 cells)MTT Assay16.98 µM (IC50)[17]
FPMINT analogue (Compound 3c)Equilibrative Nucleoside Transporter 2 (ENT2)[³H]uridine uptake0.57 µM (IC50)[19]
Fluorine-substituted piperidine derivativeα-GlucosidaseEnzyme Inhibition AssaySeveral-fold more potent than acarbose[28]
Pyrimido[1,2-a]benzimidazole derivativeLeishmania major amastigotesAntiparasitic Assay0.20 µM (EC50)[27]
Experimental Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Further Evaluation synthesis Synthesis of Fluorophenylpiperidine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay Target-Based Assays (e.g., Receptor Binding) characterization->binding_assay Test Compounds phenotypic_assay Phenotypic Assays (e.g., Cytotoxicity) characterization->phenotypic_assay Test Compounds sar Structure-Activity Relationship (SAR) binding_assay->sar phenotypic_assay->sar in_vivo In Vivo Studies sar->in_vivo Optimized Leads

Caption: A generalized workflow for the discovery and development of fluorophenylpiperidine derivatives.

apoptosis_pathway compound Fluorophenylpiperidine Derivative bcl2 BCL2 (Anti-apoptotic) compound->bcl2 Inhibits caspase3 Caspase-3 (Pro-apoptotic) bcl2->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by BCL2-inhibiting fluorophenylpiperidine derivatives.

Conclusion and Future Perspectives

The fluorophenylpiperidine scaffold has proven to be a remarkably fertile ground for the discovery of novel bioactive molecules. The diverse range of biological activities, from potent and selective CNS modulation to promising anticancer and antimicrobial effects, underscores the therapeutic potential of this chemical class. The insights gained from structure-activity relationship studies will continue to guide the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on elucidating the detailed molecular mechanisms underlying the observed biological effects, particularly for novel targets. The development of dual-targeting ligands, such as those with affinity for both histamine H3 and sigma-1 receptors, represents an exciting avenue for creating innovative therapies for complex diseases like chronic pain. Furthermore, the application of advanced computational techniques, such as molecular dynamics simulations and machine learning, will undoubtedly accelerate the identification and optimization of lead compounds. As our understanding of the intricate biology of these derivatives deepens, the fluorophenylpiperidine core is poised to deliver a new wave of clinically valuable therapeutics.

References

  • Rehman, S. U., Chohan, T. A., & Yaseen, M. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(15), 2846–2860. [Link]

  • Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Zhang, J., Chen, Y. Y., Wang, X., & Jia, H. (2014). Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(20), 5493–5500. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116753. [Link]

  • Kumar, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(11), 324. [Link]

  • Mak, W. W. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13. [Link]

  • Amirov, R. R., et al. (2021). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

  • Gao, Y., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(9), 2684–2688. [Link]

  • Lasota, J., & Kaczor, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1347. [Link]

  • Schmidt, T. J., et al. (2021). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. Molecules, 26(11), 3183. [Link]

  • CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

  • O'Mara, M. M., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Singh, R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Journal of Heterocyclic Chemistry, 57(7), 2859-2865. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18018–18037. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861541. [Link]

  • Zeeb, V., et al. (2020). Fluorescent ligands for dopamine D2/D3 receptors. Scientific Reports, 10(1), 21956. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Antioxidant potential of piperidine containing compounds-a short review. Mini-Reviews in Medicinal Chemistry, 18(13), 1128-1138. [Link]

  • Yuan, Y., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Wang, S., et al. (2015). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. PLoS ONE, 10(7), e0132533. [Link]

  • Abadi, A. H., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(20), 3359–3363. [Link]

  • Guo, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1721–1725. [Link]

  • Kumar, A., & Sharma, G. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3855. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2020). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Szałaj, N., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 6829. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry, 89(8), 1675-1685. [Link]

  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 11-19. [Link]

  • Kumar, A., & Sharma, P. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Chemical Neuroscience, 14(20), 3653–3678. [Link]

  • Capuano, A., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

  • Lasota, J., & Kaczor, A. A. (2023). Piperidine derivatives as potential drugs for Alzheimer disease therapy... ResearchGate. [Link]

  • Sharma, K., & Singh, R. V. (2018). Synthesis of Novel p-fluorophenyl derivatives of Group-15 Elements (As, Sb, Bi) and their efficacy against Antimicrobial Resistance. Mangalayatan University. [Link]

  • Tran, T. D., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development, 7(4), 1-10. [Link]

  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S55-S66. [Link]

  • Singh, A., & Kumar, R. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 64-73. [Link]

  • Al-Harrasi, A., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 1-20. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]

  • Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4349. [Link]

  • Singh, S., & Singh, P. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(3), 856. [Link]

  • Kumar, A., & Sharma, P. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(1), 1-10. [Link]

  • Gatley, S. J., & Volkow, N. D. (1998). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

Sources

In Silico Prediction of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of molecular targets is a cornerstone of modern drug discovery, bridging the gap between a chemical entity and its therapeutic potential.[1][2] This guide provides an in-depth, technical framework for the in silico prediction of biological targets for the novel compound {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. As this molecule is not extensively characterized in public literature, this document outlines a comprehensive, multi-faceted computational strategy to generate high-probability target hypotheses. We will navigate through ligand-based, structure-based, and pharmacophore modeling approaches, culminating in a critical assessment of the compound's drug-like properties through ADMET prediction. The methodologies described herein are designed to be self-validating through the convergence of orthogonal predictive techniques, providing a robust foundation for subsequent experimental validation.

Introduction: The Imperative for In Silico Target Identification

The transition from phenotypic screening to target-based drug discovery has revolutionized pharmaceutical research, demanding a precise understanding of a compound's mechanism of action.[2] In silico target prediction methodologies offer a cost- and time-efficient means to generate these crucial insights, particularly for novel chemical matter.[3] By leveraging the vast and expanding universe of biological and chemical data, computational approaches can illuminate potential compound-target interactions, uncover polypharmacology, and guide drug repurposing efforts.[2][4]

This guide focuses on {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, a compound with a defined chemical structure but an uncharacterized biological activity profile. Our objective is to construct a logical, evidence-based workflow to predict its targets and evaluate its therapeutic potential. This process relies on the fundamental principle that a molecule's structure and physicochemical properties dictate its biological function.

Foundational Step: Molecular Representation

Accurate and standardized molecular representation is the bedrock of any in silico analysis. The first step is to obtain the canonical chemical structure of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine.

Protocol 1: Obtaining the Canonical SMILES String

  • Access a Chemical Database: Navigate to a comprehensive chemical database such as PubChem.

  • Search for the Compound: Use the IUPAC name, "{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine," to search the database.

  • Retrieve the Canonical SMILES: From the compound's entry page, locate and copy the "Canonical SMILES" string. For this compound, the SMILES representation is C1CN(CCC1CN)CC2=CC=CC=C2F .

  • Verification: Cross-reference with other databases (e.g., ChEMBL) if available to ensure consistency.

This SMILES string will serve as the primary input for the majority of the predictive tools discussed in this guide.

Ligand-Based Target Prediction: Leveraging the Known Chemical Space

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to interact with similar biological targets.[5][6] These approaches are computationally efficient and provide a broad survey of potential target families.

2D Similarity-Based Prediction

This technique compares the 2D fingerprint of our query molecule against databases of compounds with known biological activities.

Protocol 2: Target Prediction using SwissTargetPrediction

  • Navigate to the Web Server: Access the SwissTargetPrediction web server.

  • Input the Molecule: Paste the canonical SMILES string (C1CN(CCC1CN)CC2=CC=CC=C2F ) into the query field.

  • Select Species: Specify "Homo sapiens" as the target organism.

  • Initiate Prediction: Click the "Predict targets" button to run the analysis.

  • Analyze Results: The output will be a list of probable targets, ranked by a probability score. The server presents this data visually, with the size of the pie chart segments corresponding to the likelihood of the target class. Pay close attention to the "Known actives" section to understand the similarity between the query molecule and compounds known to bind to the predicted targets.

Rationale and Interpretation

The strength of this approach lies in its ability to quickly generate a wide range of hypotheses. The probability scores are derived from a combination of 2D and 3D similarity measures to known active ligands. It is crucial to not view the top hit as the only possibility, but rather to consider the top-ranking classes of targets (e.g., GPCRs, kinases, ion channels) as areas for deeper investigation.

Structure-Based Target Prediction: The Power of Reverse Docking

In contrast to ligand-based methods, structure-based approaches, particularly reverse docking, start with the ligand and screen it against a library of 3D protein structures.[4][7] This "one-ligand, many-targets" paradigm can identify novel targets that may not have been found through similarity to known ligands.[4][8]

Workflow for Structure-Based Target Prediction

G cluster_ligand_prep Ligand Preparation cluster_reverse_docking Reverse Docking cluster_analysis Analysis & Prioritization ligand_smiles SMILES Input C1CN...C2F gen_3d Generate 3D Conformer (e.g., RDKit/OpenBabel) ligand_smiles->gen_3d energy_min Energy Minimization (e.g., MMFF94) gen_3d->energy_min reverse_dock_server Reverse Docking Server (e.g., ReverseDock, PharmMapper) energy_min->reverse_dock_server docking_scores Ranked list of Protein-Ligand Complexes reverse_dock_server->docking_scores protein_db Protein Structure Database (PDB, AlphaFold DB) protein_db->reverse_dock_server binding_mode Binding Mode Analysis docking_scores->binding_mode target_prioritization Target Prioritization binding_mode->target_prioritization

Caption: Reverse docking workflow for target identification.

Protocol 3: Reverse Docking using ReverseDock

  • Ligand Preparation:

    • Convert the SMILES string to a 3D structure using a tool like OpenBabel.

    • Perform energy minimization using a force field like MMFF94 to obtain a low-energy conformation.

    • Save the prepared ligand in a suitable format (e.g., .mol2 or .pdb).

  • Access the Server: Navigate to the ReverseDock web server.[9][10] This server utilizes AutoDock Vina for its docking calculations.[10]

  • Upload Ligand: Upload the prepared 3D structure of the ligand.

  • Select Target Set: Choose a relevant set of protein structures. For an initial broad screen, a non-redundant set of human proteins from the PDB is recommended.

  • Execute Docking: Submit the job. The server will perform blind docking of the ligand against each selected protein target.

  • Analyze Results: The output will be a list of protein targets ranked by their predicted binding affinity (docking score).

    • Examine Top Hits: Focus on the top-ranked proteins. A more negative binding affinity score generally indicates a more favorable interaction.

    • Visualize Binding Poses: For the most promising targets, download the predicted protein-ligand complex and visualize it using molecular graphics software (e.g., PyMOL, UCSF ChimeraX). Analyze the predicted binding pose for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

Pharmacophore-Based Screening: Identifying Key Interaction Features

Pharmacophore modeling abstracts the key molecular features responsible for a drug's biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[11][12] A pharmacophore model can be generated from our query ligand and used to screen for proteins with complementary binding pockets.[11][13]

Protocol 4: Pharmacophore Screening with Pharmit

  • Access the Platform: Navigate to the Pharmit web server.

  • Generate Pharmacophore from Ligand:

    • Upload the 3D structure of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine.

    • The server will automatically identify pharmacophoric features. Key features for this molecule will likely include a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the fluorine atom), an aromatic ring, and a positive ionizable feature (the piperidine nitrogen).

  • Define the Search Query: Use the generated pharmacophore as a query to search a database of protein structures (e.g., a PDB-based library).

  • Execute the Search: The platform will screen for protein cavities that can geometrically and chemically accommodate the pharmacophore features of the query molecule.

  • Review and Refine Hits: The results will be a list of proteins with binding sites that match the pharmacophore query. Analyze the alignment of the molecule within the identified pockets.

This method is particularly powerful for identifying targets that may have different overall folds but share a conserved binding motif.[13]

ADMET Profiling: Assessing Drug-Likeness and Potential Liabilities

Identifying a potent target is only part of the discovery process. Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.[14] Computational ADMET prediction provides a rapid initial screen for potential liabilities.

Protocol 5: Comprehensive ADMET Prediction using SwissADME

  • Access the Web Server: Navigate to the SwissADME web server.

  • Input the Molecule: Paste the SMILES string (C1CN(CCC1CN)CC2=CC=CC=C2F ) into the query box.

  • Run Prediction: Execute the analysis.

  • Interpret the Results: The server provides a wealth of information. Key parameters to assess include:

    • Physicochemical Properties: Molecular Weight, LogP, TPSA. These are fundamental to drug-like properties.

    • Lipophilicity: Consensus LogP values.

    • Water Solubility: Predicted solubility class.

    • Pharmacokinetics: Predictions of GI absorption, Blood-Brain Barrier (BBB) permeation, and P-gp substrate potential.

    • Drug-likeness: Evaluation against filters like Lipinski's Rule of Five, Ghose, Veber, etc.

    • Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds) or other potentially problematic substructures.

Data Presentation: Predicted ADMET Properties

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight236.32 g/mol Within typical drug-like range
LogP (Consensus)Value from serverIndicates lipophilicity
TPSAValue from serverPolar surface area, influences permeability
Pharmacokinetics GI AbsorptionHigh (Predicted)Good potential for oral bioavailability
BBB PermeantYes/NoIndicates potential for CNS activity
CYP InhibitorPredictions for 1A2, 2C9, etc.Potential for drug-drug interactions
Drug-Likeness Lipinski's RuleYes (0 violations)Favorable drug-like properties
Medicinal Chemistry PAINS Alerts0 alertsNo obvious promiscuous activity motifs

Note: Values marked with an asterisk are placeholders and should be filled in from the actual SwissADME output.

This early profiling is essential for prioritizing the most promising targets.[14] For instance, if a predicted target is in the central nervous system, a "Yes" for BBB permeation is a highly favorable property. Conversely, a prediction of significant CYP450 inhibition would be a red flag requiring further investigation.

Data Synthesis and Target Prioritization

The final and most critical step is to synthesize the data from these orthogonal approaches to build a compelling case for a small number of high-priority targets.

Decision Logic for Target Prioritization

G ligand_based Ligand-Based Hits (e.g., SwissTargetPrediction) convergence Convergence Point: Identify Overlapping Targets ligand_based->convergence structure_based Structure-Based Hits (e.g., ReverseDock) structure_based->convergence pharma_based Pharmacophore Hits (e.g., Pharmit) pharma_based->convergence admet_profile Favorable ADMET Profile (e.g., SwissADME) prioritized_list High-Priority Target List for Experimental Validation admet_profile->prioritized_list convergence->prioritized_list Filter by ADMET & Plausibility

Caption: A decision-making framework for synthesizing in silico data.

Prioritization Strategy:

  • Look for Convergence: The most compelling hypotheses are targets that appear in the results of multiple, independent methods. For example, a GPCR identified by SwissTargetPrediction that also ranks highly in the ReverseDock results is a stronger candidate than a target identified by only one method.

  • Assess Binding Plausibility: For top hits from reverse docking and pharmacophore screening, critically evaluate the predicted binding modes. Do they make chemical sense? Are key interactions formed with conserved residues in the binding pocket?

  • Contextualize with ADMET: Filter the converged target list through the lens of the ADMET profile. Does the predicted pharmacokinetic profile align with the therapeutic indication of the target? (e.g., BBB penetration for a CNS target).

  • Literature Review: For the final, prioritized list of targets, conduct a thorough literature review. Is there any existing evidence, however tangential, that links the target or its pathway to the chemical space represented by our query molecule?

Conclusion

This guide has detailed a rigorous, multi-pronged in silico workflow to predict the biological targets of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. By systematically applying ligand-based, structure-based, and pharmacophore-based methods, and integrating the results with a comprehensive ADMET profile, we can generate a prioritized list of high-confidence targets. This computational pro-filing serves as a powerful, data-driven foundation to guide efficient and focused experimental validation, ultimately accelerating the journey from a novel compound to a potential therapeutic agent.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2015). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W361. [Link]

  • Ozturk, M. A., Ozturk, F. K., & Di Ventura, B. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. bioRxiv. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

  • Yang, Z. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry, 20(05), 2150025. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]

  • Luo, Q., et al. (2024). Reverse Docking Service. CD ComputaBio. [Link]

  • Deep Origin. (n.d.). Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. PubChem. [Link]

Sources

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, appearing in the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1] This prevalence is due to its ability to serve as a versatile scaffold, providing a basic nitrogen atom for key interactions with biological targets and adopting a stable chair conformation that can be strategically substituted to orient functional groups in three-dimensional space.[1] In parallel, the use of fluorine in drug design has become a powerful and widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[5][6]

This in-depth technical guide explores the synergistic combination of these two pillars of drug discovery: the strategic incorporation of fluorine into the piperidine scaffold. We will delve into the profound effects of fluorination on the physicochemical properties of piperidines, examine the synthetic methodologies to access these valuable compounds, and review case studies where this approach has led to successful clinical candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated piperidines in their own discovery programs.

Part 1: The Physicochemical Impact of Fluorination on the Piperidine Ring

The introduction of one or more fluorine atoms onto the piperidine ring can dramatically alter its fundamental properties. Understanding these changes is critical for the rational design of new drug candidates.

Conformational Control: The Axial Fluorine Preference

A key consequence of fluorinating the piperidine ring is the significant influence on its conformational preference. While often considered a simple bioisostere of a hydrogen atom, fluorine can dictate the chair conformation of the ring.[6] In many instances, particularly in protonated piperidinium salts, there is a notable preference for the fluorine atom to occupy an axial position.[5][7] This "axial-F preference" is driven by a combination of stabilizing electrostatic interactions, such as charge-dipole interactions between the C-F bond and the protonated nitrogen (C-F···H-N+), and hyperconjugation.[5][7][8] The polarity of the solvent also plays a crucial role, with more polar solvents often enhancing the stability of the more polar axial conformer.[5][6] This conformational rigidity can be exploited to pre-organize a molecule for optimal binding to its biological target.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which significantly lowers the basicity (pKa) of the piperidine nitrogen.[2][5] This modulation of pKa is a critical tool in drug design, as it can influence a compound's solubility, membrane permeability, and interaction with its target.[2][4][9] The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their position relative to the nitrogen.[10][11] For example, fluorine atoms in the 2- or 3-position have a more pronounced effect than those in the 4-position.[11][12] The stereochemistry of the fluorine substituent also matters; an axial fluorine atom generally results in a less pronounced decrease in basicity compared to an equatorial one.[10][13] This ability to fine-tune the pKa of the piperidine nitrogen is a powerful strategy to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate and to mitigate potential off-target effects, such as hERG channel affinity, which is often linked to cardiac toxicity.[12][14]

Substitution PatternParent Piperidine pKaFluorinated Piperidine pKa (approx.)ΔpKaReference(s)
4-Fluoropiperidine11.29.8-1.4[10]
3-Fluoropiperidine11.29.4-1.8[11]
3,3-Difluoropiperidine11.27.5-3.7[12]
4,4-Difluoropiperidine11.28.6-2.6[12]

Table 1: Impact of Fluorination on Piperidine pKa. The table illustrates the significant reduction in basicity of the piperidine nitrogen upon fluorination at different positions.

Enhancing Metabolic Stability

One of the most common applications of fluorine in medicinal chemistry is to block sites of metabolic oxidation.[2][9][15] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[2][15][16] By strategically placing fluorine atoms at positions on the piperidine ring that are susceptible to oxidative metabolism, the metabolic stability and, consequently, the half-life of a drug can be significantly increased.[9][17] This can lead to improved oral bioavailability and a more favorable dosing regimen.

Impact on Lipophilicity

The effect of fluorine on lipophilicity (logP) is context-dependent.[2][18][19] While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the magnitude of this change can be influenced by the surrounding molecular environment.[19] In some cases, the introduction of fluorine can lead to a decrease in logP, particularly when replacing a hydroxyl or methoxy group.[19] Careful consideration of the overall molecular properties is necessary when using fluorination to modulate lipophilicity.

Part 2: Synthetic Strategies for Accessing Fluorinated Piperidines

The growing importance of fluorinated piperidines has spurred the development of various synthetic methodologies to access these valuable building blocks.

Hydrogenation of Fluoropyridines

A robust and increasingly popular method for the synthesis of cis-fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[20][21] This approach often utilizes heterogeneous catalysts, such as palladium on carbon, and can be highly diastereoselective, typically affording the all-cis product where the fluorine and other substituents are on the same face of the ring.[20][21] This method is attractive due to its operational simplicity and the commercial availability of a wide range of fluoropyridine starting materials.[20]

G Fluoropyridine Fluoropyridine cis-Fluoropiperidine cis-Fluoropiperidine Fluoropyridine->cis-Fluoropiperidine H2, Pd/C

Figure 1: General workflow for the synthesis of cis-fluoropiperidines via hydrogenation of fluoropyridines.

A representative experimental protocol is as follows:

Protocol: Synthesis of cis-3-Fluoropiperidine via Hydrogenation

  • To a solution of 3-fluoropyridine (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon (5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel.

  • The reaction is stirred at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude cis-3-fluoropiperidine, which can be further purified by distillation or chromatography.

Deoxofluorination of Hydroxypiperidines

Another common strategy involves the deoxofluorination of hydroxypiperidine precursors using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This method allows for the introduction of fluorine at a specific, pre-determined position on the piperidine ring. The stereochemical outcome of the reaction (inversion or retention of configuration) can depend on the reaction conditions and the substrate.

Other Synthetic Approaches

Other methods for synthesizing fluorinated piperidines include the cyclization of fluorinated acyclic precursors and the direct fluorination of piperidine derivatives using electrophilic or nucleophilic fluorinating agents.[1][22] The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Part 3: Case Studies in Drug Discovery

The strategic application of piperidine fluorination has proven to be a successful tactic in numerous drug discovery programs.

Modulating Basicity for Improved Pharmacokinetics

In the development of selective human 5-HT1D receptor ligands, researchers found that while a piperazine-containing lead compound had good oral bioavailability, the corresponding piperidine analog did not.[23] They hypothesized that the lower pKa of the piperazine was responsible for its favorable absorption profile. To test this, they introduced fluorine into the 4-position of the piperidine ring, which successfully reduced its basicity.[23] This modification led to a significant improvement in the oral absorption of the piperidine-based compounds.[23]

Enhancing Efficacy by Tuning pKa

In the discovery of a kinesin spindle protein (KSP) inhibitor, an initial lead compound containing a piperidine moiety was found to be a substrate for P-glycoprotein (P-gp) efflux, limiting its efficacy.[13] Structure-activity relationship (SAR) studies revealed that modulating the pKa of the piperidine nitrogen to a specific range (6.5-8.0) by introducing a fluorine atom in the axial position resulted in increased basicity and improved efficacy, ultimately leading to the identification of the clinical candidate MK-0731.[13]

Drug Candidate/SeriesTargetRole of Fluorinated PiperidineReference(s)
5-HT1D Receptor Ligands5-HT1D ReceptorReduced pKa to improve oral absorption.[23]
MK-0731Kinesin Spindle Protein (KSP)Modulated pKa to overcome P-gp efflux and improve efficacy.[13]
Atypical DAT InhibitorsDopamine Transporter (DAT)Replacement of a piperazine with a fluorinated piperidine improved metabolic stability.[17]

Table 2: Examples of Fluorinated Piperidines in Drug Discovery.

G cluster_0 Fluorination Strategy cluster_1 Physicochemical Effects cluster_2 Desired Outcomes Introduce Fluorine Introduce Fluorine Control Conformation Control Conformation Introduce Fluorine->Control Conformation Modulate pKa Modulate pKa Introduce Fluorine->Modulate pKa Block Metabolism Block Metabolism Introduce Fluorine->Block Metabolism Alter Lipophilicity Alter Lipophilicity Introduce Fluorine->Alter Lipophilicity Improved Potency Improved Potency Control Conformation->Improved Potency Enhanced PK Profile Enhanced PK Profile Modulate pKa->Enhanced PK Profile Reduced Off-Target Effects Reduced Off-Target Effects Modulate pKa->Reduced Off-Target Effects Block Metabolism->Enhanced PK Profile Alter Lipophilicity->Enhanced PK Profile

Sources

Foreword: The Piperidine Scaffold and the Imperative of Early Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Novel Piperidine Derivatives

The piperidine ring is a foundational pharmacophore in modern medicinal chemistry, serving as the structural cornerstone for a multitude of FDA-approved drugs.[1] Its conformational flexibility and synthetic tractability allow for the creation of diverse molecular libraries with a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] However, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges, chief among them being unforeseen toxicity.

This guide provides a comprehensive, field-proven framework for conducting the preliminary cytotoxicity screening of novel piperidine derivatives. Determining a compound's potential to harm or kill cells is a critical first step in preclinical drug development.[4] These initial in vitro assays are indispensable for de-risking candidates early, identifying non-specific toxicity, establishing a preliminary therapeutic window, and conserving valuable resources by focusing on the most promising molecules.[4][5][6] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Chapter 1: Foundational Principles of Cytotoxicity Assessment

Before embarking on experimental work, it is crucial to understand the fundamental principles that underpin cytotoxicity screening. Cytotoxicity assays are designed to measure the degree to which a compound induces cellular damage or death.[5] This damage can manifest through various mechanisms, but it is broadly categorized into two distinct modes of cell death:

  • Necrosis: A form of uncontrolled cell death, often resulting from acute cellular injury, where the cell membrane loses its integrity, swells, and lyses, releasing its intracellular contents.[6] This process often triggers an inflammatory response.

  • Apoptosis: A highly regulated and programmed form of cell death essential for normal tissue homeostasis. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without the release of cellular contents that would incite inflammation.[5][6] Many effective anticancer agents function by inducing apoptosis in malignant cells.[7]

The primary goal of our preliminary screen is to quantify these cytotoxic effects, providing a robust dataset to guide the selection of lead compounds. We employ in vitro cell-based assays, which offer significant advantages in early-phase discovery, including high-throughput capability, cost-effectiveness, and alignment with the ethical principles of reducing animal testing.[6][8][9] While our focus is on drug discovery, the principles are aligned with international standards for biocompatibility, such as ISO 10993-5 , which outlines methods for assessing the in vitro cytotoxicity of materials.[8][10][11][12]

Chapter 2: A Strategic Approach to Experimental Design

A successful cytotoxicity screen is built upon a foundation of meticulous experimental design. Every variable, from the choice of cells to the concentration of the solvent, must be considered and controlled.

The Critical Choice: Selecting Appropriate Cell Lines

The selection of cell lines is arguably the most critical decision in designing a relevant cytotoxicity screen. The choice dictates the biological context of the experiment and the translational relevance of the results.

Causality: The objective is twofold: 1) to assess efficacy against relevant cancer types and 2) to evaluate general toxicity against non-cancerous cells. This dual approach allows for the calculation of a Selectivity Index (SI) , a crucial metric that compares the cytotoxicity towards cancer cells versus normal cells. A high SI is a hallmark of a promising drug candidate.[13][14]

  • Cancer Cell Panel: A panel of cancer cell lines from different tissue origins should be used. For piperidine derivatives with potential broad-spectrum anticancer activity, a panel might include lines for breast (e.g., MCF-7, MDA-MB-231), prostate (e.g., PC3, DU145), lung (e.g., A549), and colorectal (e.g., HT29) cancers.[13][15][16][17]

  • Non-Cancerous Control: A non-malignant cell line, such as human fibroblasts (e.g., HGF) or keratinocytes (e.g., HaCaT), is essential to establish a baseline for general cytotoxicity.[13][18]

Cell Line Origin / Type Rationale for Inclusion
MCF-7 Human Breast Adenocarcinoma (ER+)Represents estrogen receptor-positive breast cancers.
MDA-MB-231 Human Breast Adenocarcinoma (ER-)Represents aggressive, triple-negative breast cancers.[19]
PC3 Human Prostate AdenocarcinomaA common model for androgen-independent prostate cancer.[13]
A549 Human Lung CarcinomaA widely used model for non-small cell lung cancer.[17]
HaCaT Human Keratinocyte (Immortalized)A non-cancerous epithelial cell line to assess general toxicity and selectivity.[13]
Compound Management and Dose-Response

Novel piperidine derivatives are typically synthesized as solids and must be solubilized for cell-based assays.

  • Solubilization: Dimethyl sulfoxide (DMSO) is the most common solvent. A concentrated stock solution (e.g., 10-20 mM) is prepared, from which serial dilutions are made in complete cell culture medium.[1][20]

  • Dose-Response Curve: A dose-response curve is generated by treating cells with a range of compound concentrations (typically using a log or semi-log dilution series). This allows for the determination of the IC50 value , a key measure of a compound's potency.[21]

The Self-Validating System: Essential Controls

The integrity of the data hinges on the inclusion of proper controls in every assay plate.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This control is critical to ensure that the solvent itself is not causing cytotoxicity.

  • Untreated Control (Negative Control): Cells treated only with cell culture medium. This group represents 100% cell viability or baseline cytotoxicity.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin). This control validates that the assay system is capable of detecting a cytotoxic response.

Chapter 3: Primary Screening Protocols

For the initial screen, we employ two robust and complementary assays that measure different hallmarks of cytotoxicity. This dual-assay approach provides a more comprehensive and reliable assessment of a compound's effect.

Assay 1: MTT Assay (Metabolic Viability)

This assay provides a quantitative measure of cell viability based on metabolic activity.

Principle of Causality: The MTT assay is predicated on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily active in the mitochondria of living cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[1][12][22][23] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[1][24]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. Incubate for a defined period (e.g., 48 or 72 hours).[22][25]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[22][24]

  • Formazan Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[1][23] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add Piperidine Derivatives & Controls Incubate1->Treat Incubate2 4. Incubate 48-72h (Exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Assay 2: LDH Assay (Membrane Integrity)

This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Principle of Causality: LDH is a stable enzyme present in the cytosol of all cells. When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[26] The assay uses an enzymatic reaction where the released LDH converts a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[26][27] This assay is an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic activity.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is highly efficient to run both assays in parallel from the same initial treatment plates.

  • Establish Controls: In addition to the standard controls, the LDH assay requires a "Maximum LDH Release" control. About 30 minutes before the end of the incubation, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) to these control wells to completely lyse the cells.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Reaction Setup: Prepare the LDH Reaction Mix according to the manufacturer's instructions. Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatant.[28]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm using a microplate reader.[28]

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Setup 1. Seed & Treat Cells (Same as MTT) Add_Lysis 2. Add Lysis Buffer (Max Release Control) Setup->Add_Lysis Transfer 3. Transfer Supernatant to New Plate Add_Lysis->Transfer Add_Reaction 4. Add LDH Reaction Mix Transfer->Add_Reaction Incubate 5. Incubate 30 min (RT) Add_Reaction->Incubate Stop_Read 6. Add Stop Solution & Read Absorbance (490 nm) Incubate->Stop_Read

Caption: Workflow for the LDH cytotoxicity assay.

Chapter 4: Quantitative Data Analysis and Interpretation

Raw absorbance data must be transformed into meaningful cytotoxicity metrics. The ultimate goal is to determine the IC50 value for each piperidine derivative against each cell line.

Calculating Viability and Cytotoxicity
  • For the MTT Assay: Data is typically expressed as Percent Viability . % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • For the LDH Assay: Data is expressed as Percent Cytotoxicity .[22] % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 (Where 'Spontaneous' refers to the untreated control)

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[21] In our context, it is the concentration that reduces cell viability by 50% compared to the untreated control.

Procedure:

  • Normalize Data: Convert the raw data to Percent Viability or Percent Inhibition (100 - % Viability).

  • Log-Transform Concentrations: Convert the compound concentrations to their logarithm.

  • Plot Dose-Response Curve: Plot the normalized response (Y-axis) against the log-transformed concentration (X-axis).

  • Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (typically a sigmoidal dose-response curve).[21][29] The software will calculate the precise IC50 value from this curve.[30]

Data Presentation for Comparative Analysis

Summarizing the calculated IC50 values in a table provides a clear, at-a-glance comparison of the potency and selectivity of the novel derivatives.

Compound ID IC50 (µM) vs. A549 IC50 (µM) vs. PC3 IC50 (µM) vs. MCF-7 IC50 (µM) vs. HaCaT Selectivity Index (SI) (HaCaT IC50 / PC3 IC50)
PD-001 15.28.512.1> 100> 11.8
PD-002 5.42.14.845.321.6
PD-003 88.995.3> 100> 100~1.0
Doxorubicin 0.80.50.42.55.0

In this hypothetical data, compound PD-002 emerges as a promising candidate due to its low micromolar potency against cancer cells and a high selectivity index, indicating it is over 20 times more toxic to PC3 cancer cells than to normal keratinocytes.

Chapter 5: Probing the Mechanism: Confirmatory Apoptosis Assays

Once lead compounds with potent and selective cytotoxicity are identified, the next logical step is to investigate how they are killing the cancer cells. Many piperidine-based anticancer agents function by inducing apoptosis.[7][15][31]

The Role of Caspases in Apoptosis

Apoptosis is executed by a family of cysteine proteases called caspases . Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3 and -7).[32][33] The activation of these executioner caspases is a key, irreversible step that commits the cell to apoptosis.[34]

Apoptosis_Pathway Ligand Death Ligands (e.g., FasL, TNFα) Receptor Death Receptors Ligand->Receptor Casp8 Procaspase-8 Receptor->Casp8 recruits aCasp8 Activated Caspase-8 Casp8->aCasp8 activates Casp37 Procaspase-3/7 aCasp8->Casp37 activates Mito Mitochondria CytoC Cytochrome c Mito->CytoC releases Stress Cellular Stress (e.g., DNA Damage) Bax Bax Stress->Bax activates Bax->Mito permeabilizes Bcl2 Bcl-2 Bcl2->Bax inhibits Casp9 Procaspase-9 CytoC->Casp9 activates aCasp9 Activated Caspase-9 Casp9->aCasp9 activates aCasp9->Casp37 activates aCasp37 Activated Caspase-3/7 Apoptosis Apoptosis aCasp37->Apoptosis

Sources

Methodological & Application

protocol for the synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Abstract {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine is a highly versatile fluorobenzyl piperidine building block frequently utilized in the development of targeted therapeutics, including Bcl-2 inhibitors and kinase modulators[1][2]. This application note details a robust, scalable, two-step synthetic protocol for this compound, leveraging a highly selective reductive amination followed by an acid-mediated carbamate deprotection.

Mechanistic Overview and Synthetic Strategy

The synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine relies on a convergent two-step sequence designed to maximize yield while minimizing the formation of over-alkylated byproducts.

  • Reductive Amination: The sequence initiates with the condensation of 2-fluorobenzaldehyde and tert-butyl (piperidin-4-ylmethyl)carbamate. We utilize sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. Unlike sodium cyanoborohydride (NaBH3CN), NaBH(OAc)3 is exceptionally mild and selectively reduces the transient iminium ion without reducing the unreacted aldehyde, while also avoiding the generation of highly toxic cyanide byproducts[3][4].

  • Boc Deprotection: The resulting tert-butyl carbamate (Boc) protected intermediate is subjected to acidic cleavage using Trifluoroacetic Acid (TFA). The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which typically forms isobutylene gas) and a carbamic acid intermediate that rapidly decarboxylates to reveal the primary amine[5][6].

G SM Starting Materials 2-Fluorobenzaldehyde + Boc-Piperidine Amine RA Step 1: Reductive Amination NaBH(OAc)3, DCE (Imine Formation & Reduction) SM->RA INT Intermediate Boc-Protected Benzylpiperidine RA->INT DEP Step 2: Boc Deprotection TFA, DCM (Decarboxylation) INT->DEP PROD Final Product {1-[(2-Fluorophenyl)methyl] piperidin-4-yl}methanamine DEP->PROD

Synthetic workflow for {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine.

Materials and Reagent Stoichiometry

The following table outlines the optimized stoichiometric ratios for the sequence. 1,2-Dichloroethane (DCE) is selected as the solvent for the reductive amination because it consistently provides faster reaction kinetics and higher yields compared to Tetrahydrofuran (THF)[3][7].

Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)
Step 1: Reductive Amination
2-FluorobenzaldehydeElectrophile1.0 eq1.24 g (10.0 mmol)
tert-Butyl (piperidin-4-ylmethyl)carbamateNucleophile1.05 eq2.25 g (10.5 mmol)
Sodium Triacetoxyborohydride (NaBH(OAc)3)Reducing Agent1.5 eq3.18 g (15.0 mmol)
1,2-Dichloroethane (DCE)SolventN/A30.0 mL (0.33 M)
Step 2: Boc Deprotection
Boc-Protected IntermediateSubstrate1.0 eq~3.22 g (Assumed 100%)
Trifluoroacetic Acid (TFA)Acid Catalyst10.0 eq~7.6 mL
Dichloromethane (DCM)SolventN/A30.0 mL

Experimental Protocols

Step 1: Synthesis of tert-butyl ({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)carbamate

Causality Note: The secondary amine of the piperidine ring is highly nucleophilic and readily forms the iminium ion with 2-fluorobenzaldehyde. Acetic acid catalysis is generally not required for aldehydes when using NaBH(OAc)3, preventing unnecessary acidification of the reaction matrix[3].

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (piperidin-4-ylmethyl)carbamate (2.25 g, 10.5 mmol) and 2-fluorobenzaldehyde (1.24 g, 10.0 mmol).

  • Solvation: Suspend the reagents in anhydrous 1,2-Dichloroethane (DCE) (30 mL). Stir at room temperature (20–25 °C) under an inert nitrogen atmosphere for 30 minutes to allow for complete iminium ion formation.

  • Reduction: To the stirring solution, add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 15 minutes. Insight: Portion-wise addition mitigates mild exothermic effects and prevents localized depletion of the reducing agent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4–12 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Caution: Vigorous gas evolution (H2) may occur if unreacted borohydride is present. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude intermediate is typically >90% pure and can be used directly in the next step, or purified via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM).

Step 2: Deprotection to {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Causality Note: The generation of the tert-butyl cation during TFA deprotection can lead to unwanted alkylation of electron-rich moieties. While the fluorobenzyl group is relatively deactivated, maintaining a dilute solution and allowing the isobutylene and CO2 gases to escape drives the equilibrium forward and minimizes side reactions[5][8].

  • Preparation: Dissolve the crude tert-butyl ({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)carbamate (approx. 3.22 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (30 mL) in a 100 mL round-bottom flask.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (7.6 mL, ~100 mmol) dropwise over 10 minutes.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Critical Safety Step: Do not run this reaction in a sealed system. Ensure the flask is equipped with a venting needle or bubbler to allow the escape of CO2 and isobutylene gases[5].

  • Monitoring: Confirm complete consumption of the starting material via LC-MS (the loss of the Boc group results in a mass shift of -100 Da).

  • Workup (Free-basing): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the resulting oil with toluene (2 × 15 mL).

  • Isolation: Dissolve the crude TFA salt in a minimal amount of water (15 mL) and basify to pH 12 using 2M aqueous NaOH. Extract the free amine with DCM (3 × 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield the final primary amine as a pale yellow oil.

Reaction Monitoring and Expected Outcomes

ParameterStep 1: Reductive AminationStep 2: Boc Deprotection
Analytical Method LC-MS, TLC (Ninhydrin stain)LC-MS, 1H-NMR
Expected Mass (ESI+) [M+H]+ = 323.2 m/z[M+H]+ = 223.1 m/z
Key NMR Signatures Boc singlet (~1.44 ppm, 9H)Loss of Boc singlet; broad NH2 peak
Typical Yield 85 – 95%90 – 98%
Primary Impurities Unreacted aldehyde, dialkylated amineIncomplete deprotection, TFA salts

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.9

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.7

  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride Application Notes.4

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.5

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). BOC Deprotection.8

  • Google Patents (WO2019210828A1). (2019). Bcl-2 INHIBITORS.1

  • Google Patents (CA2841458C). (2014). Tricyclic heterocyclic compounds and jak inhibitors.2

Sources

Analytical Characterization of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine is a key building block in contemporary medicinal chemistry. As a substituted piperidine derivative, it is integral to the synthesis of a variety of pharmacologically active agents.[1][2][3] The precise analytical characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API). This application note provides a comprehensive overview of the essential analytical methodologies for the complete characterization of this compound, designed for researchers, scientists, and professionals in drug development.

The structural complexity of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, featuring a fluorophenyl group, a piperidine ring, and a primary amine, necessitates a multi-technique approach for its unambiguous characterization.[4][5] This guide will detail the application of chromatographic and spectroscopic techniques, providing not only procedural steps but also the scientific rationale behind the selection of specific methods and parameters. All protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7]

I. Chromatographic Purity and Assay

Chromatographic techniques are fundamental for assessing the purity of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine and quantifying its content. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose.[8]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the target molecule.[9]

1. Rationale for Method Selection:

A reversed-phase HPLC (RP-HPLC) method is the preferred approach. The non-polar nature of the C18 stationary phase allows for the effective retention and separation of the moderately polar analyte from potential impurities. The fluorophenyl group provides a chromophore, enabling straightforward detection using a UV detector.[9] Due to the basic nature of the amine groups, the use of a mobile phase with a controlled pH is critical to ensure good peak shape and reproducibility.

2. Experimental Protocol: RP-HPLC-UV

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[9]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[9]

Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA): Analytical grade, for mobile phase pH adjustment.

  • {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine Reference Standard: A primary reference standard of known purity is essential for accurate quantification.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-80% B20-25 min: 80% B25-26 min: 80-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of mobile phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Data Interpretation and System Suitability:

A successful analysis will show a sharp, symmetrical peak for the main compound. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For assay determination, the peak area of the sample is compared to that of the reference standard. System suitability parameters, as defined by ICH guidelines, must be met to ensure the validity of the results.[10]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[4][8] For a compound like {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, which has a primary amine, derivatization is often necessary to improve its volatility and chromatographic performance.[4]

1. Rationale for Derivatization:

The primary amine group can interact with the active sites in the GC column, leading to poor peak shape and reduced sensitivity. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile silyl or trifluoroacetyl derivative, respectively. This enhances chromatographic efficiency and provides a characteristic mass spectrum for confident identification.

2. Experimental Protocol: GC-MS with Derivatization

Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[11]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analyte.[12]

Reagents and Derivatization Agent:

  • Dichloromethane (DCM) or Ethyl Acetate: GC grade, as the solvent.

  • Trifluoroacetic Anhydride (TFAA): For derivatization.

  • Pyridine: To catalyze the reaction and neutralize the acid byproduct.

Derivatization and GC-MS Conditions:

ParameterCondition
Derivatization Dissolve 1 mg of sample in 1 mL of DCM. Add 100 µL of pyridine and 150 µL of TFAA. Heat at 60°C for 30 minutes.
Injector Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

3. Data Interpretation:

The resulting chromatogram will show a peak corresponding to the derivatized analyte. The mass spectrum of this peak will exhibit a molecular ion and characteristic fragmentation patterns that can be used to confirm the identity of the compound. Impurities can also be identified and quantified based on their retention times and mass spectra.

Overall workflow for chromatographic analysis.

II. Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of atoms.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[13] Both ¹H and ¹³C NMR are essential for the complete characterization of the target compound.

1. Rationale for NMR Analysis:

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. Together, they allow for a complete assignment of the carbon-hydrogen framework.

2. Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Expected Chemical Shifts (δ) in CDCl₃ (Predicted):

Proton AssignmentApproximate ¹H Chemical Shift (ppm)Carbon AssignmentApproximate ¹³C Chemical Shift (ppm)
Aromatic (C₆H₄F)7.0 - 7.4 (m, 4H)Aromatic (C₆H₄F)115 - 165
Benzyl (CH₂)~3.5 (s, 2H)Benzyl (CH₂)~60
Piperidine (CH₂)2.0 - 3.0 (m, 8H)Piperidine (CH)~53-55
Piperidine (CH)1.5 - 1.8 (m, 1H)Piperidine (CH₂)~30-40
Methanamine (CH₂)~2.6 (d, 2H)Methanamine (CH₂)~45
Amine (NH₂)1.2 - 1.6 (br s, 2H)

Note: These are predicted values and may vary slightly based on experimental conditions.

3. Data Interpretation:

The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the piperidine ring protons, and the methanamine methylene protons. The integration of these signals should be consistent with the number of protons in each environment. The ¹³C NMR will show the corresponding carbon signals. 2D NMR experiments like COSY and HSQC can be used to confirm the connectivity between protons and carbons.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[14] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation.[4]

1. Experimental Protocol: LC-MS (ESI)

Instrumentation:

  • LC-MS System: An HPLC system coupled to a mass spectrometer with an ESI source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

LC and MS Conditions:

ParameterCondition
LC Column C18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Mass Range 100-500 m/z

2. Data Interpretation:

The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 223.16. High-resolution mass spectrometry can be used to confirm the elemental composition (C₁₃H₂₀FN₂) with high accuracy.

Workflow for structural elucidation.

III. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, offering a fundamental confirmation of its empirical formula.

1. Rationale for Elemental Analysis:

This technique provides a direct measure of the elemental composition of the sample, which can be compared to the theoretical values calculated from the molecular formula. It serves as a crucial and independent verification of the compound's identity and purity.

2. Experimental Protocol: CHN Analysis

Instrumentation:

  • CHN Elemental Analyzer: A dedicated instrument for combustion analysis.

Sample Preparation:

  • Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.

Theoretical vs. Experimental Values:

ElementTheoretical %Experimental % (Acceptance Criteria)
Carbon (C)70.2470.24 ± 0.40
Hydrogen (H)8.618.61 ± 0.40
Nitrogen (N)12.6012.60 ± 0.40

3. Data Interpretation:

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₃H₁₉FN₂.

IV. Method Validation

All analytical methods used for the characterization of a pharmaceutical intermediate must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[6][7]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Conclusion

The comprehensive analytical characterization of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine requires a synergistic approach, integrating chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of this critical pharmaceutical intermediate. Adherence to these detailed protocols and the principles of method validation will enable researchers and drug development professionals to confidently advance their synthetic programs with a well-characterized starting material.

References

  • Zafar, S. et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(2), 349-356. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(1), 30-34. Available from: [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. Available from: [Link]

  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical Method Summaries. Available from: [Link]

  • Moore, K. A., et al. (2005). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of analytical toxicology, 29(5), 375-379. Available from: [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds. Available from: [Link]

  • Khan, I., et al. (2021). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Bioorganic chemistry, 115, 105213. Available from: [Link]

  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]

  • Darwish, H. W., et al. (2013). Analytical Methods. RSC Advances, 3(45), 22933-22941. Available from: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Hentschel, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(19), 5988. Available from: [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(5), 1698. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(16), 3609. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Walsh, P. J., & Taylor, M. J. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC medicinal chemistry, 15(1), 33-44. Available from: [Link]

  • Sravani, S., & Revanasiddappa, H. D. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 209-218. Available from: [Link]

  • Hentschel, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Available from: [Link]

  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4831. Available from: [Link]

  • Kawamura, K., et al. (2010). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. Bioorganic & medicinal chemistry letters, 20(19), 5789-5792. Available from: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613-619. Available from: [Link]

  • Manivannan, V., & Balachandran, V. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Malaya Journal of Matematik, 8(4), 1338-1339. Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical method for fluroxypyr-MHE and and its metabolites, fluroxypyr acid, fluroxypyr-DCP and fluroxypyr-MP, in water. Available from: [Link]

  • Kovalenko, S. M., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6005-6012. Available from: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(1), 3-8. Available from: [Link]

  • Harmita, H., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Pharmaceutical Sciences Asia, 48(4), 297-308. Available from: [Link]

  • Google Patents. Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • University of California, San Diego. UCSD Computational Mass Spectrometry Website. Available from: [Link]Fe/static/gnps-splash.jsp)

Sources

High-Resolution HPLC-MS Analysis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine: Overcoming Peak Tailing in Strongly Basic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The quantitative analysis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a classic chromatographic challenge. The molecule features two highly basic nitrogen centers: a tertiary amine within the piperidine ring and a primary methanamine group.

In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen atoms become protonated. This doubly charged state leads to a severe reduction in hydrophobic retention and induces strong ion-exchange interactions with residual, unendcapped silanols (pKa ~4–5) on the silica stationary phase. The macroscopic result is poor peak shape, severe tailing, or a total loss of retention[1].

To establish a robust, self-validating analytical method, this protocol abandons the traditional low-pH paradigm. Instead, it utilizes a high-pH mobile phase strategy coupled with hybrid silica column technology to neutralize the analyte in solution, ensuring sharp peak symmetry while maintaining excellent ionization efficiency in the mass spectrometer[2].

Mechanistic Method Design

The High-pH Chromatographic Paradigm

By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the basic amines (pKa ~9–10) are forced into an un-ionized (neutral) state. This suppresses secondary silanol interactions and allows the molecule to partition efficiently into the C18 stationary phase based purely on hydrophobicity.

pH_Mechanism Analyte {1-[(2-Fluorophenyl)methyl] piperidin-4-yl}methanamine LowPH Low pH Mobile Phase (0.1% Formic Acid, pH ~2.7) Analyte->LowPH HighPH High pH Mobile Phase (10mM NH4HCO3, pH ~10.0) Analyte->HighPH State1 Doubly Protonated State (Charge +2) LowPH->State1 State2 Neutral State (Charge 0) HighPH->State2 Interaction1 Strong Silanol Interaction Ion-Exchange Effect State1->Interaction1 Interaction2 Hydrophobic Partitioning Standard C18 Retention State2->Interaction2 Result1 Poor Retention & Severe Peak Tailing Interaction1->Result1 Result2 Strong Retention & Sharp Symmetrical Peaks Interaction2->Result2

Effect of mobile phase pH on the retention and peak shape of basic amines.

Ionization Causality in ESI+

A common misconception in LC-MS method development is that basic compounds will not ionize well in positive Electrospray Ionization (ESI+) if the mobile phase is basic[2]. However, ESI is a gas-phase process. The high proton affinity of the diamine, combined with localized pH drops at the ESI capillary tip (due to the electrochemical oxidation of water), ensures that {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine ionizes exceptionally well to form the [M+H]+ precursor ion at m/z 223.2.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocol embeds causality into every step, ensuring that environmental or instrumental deviations are caught before data acquisition.

Step 1: Sample Preparation & Diluent Focusing

Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient causes "solvent breakthrough," where the analyte fails to focus at the head of the column, resulting in split or fronting peaks.

  • Weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to the working concentration (e.g., 10–100 ng/mL) using a diluent that matches the initial mobile phase: 5% Methanol / 95% 10 mM Ammonium Bicarbonate (pH 10) .

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove particulates.

Step 2: System Suitability Test (SST)

Before running unknown samples, the system must validate its own performance:

  • Blank Injection (Diluent Only): Verifies the absence of carryover in the autosampler and column.

  • SST Injection (50 ng/mL Standard): Calculate the USP Tailing Factor ( Tf​ ).

    • Validation Gate: Tf​ must be ≤1.5 . If Tf​>1.5 , it indicates that the ammonium bicarbonate buffer has lost volatile ammonia (lowering the pH) or the column's hybrid silica is degrading. Remake the buffer or replace the column.

Quantitative Data & Instrument Parameters

Table 1: HPLC Gradient Conditions

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (2.1 x 50 mm, 2.7 µm) — Selected for structural stability at pH 10. Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with Ammonium Hydroxide) Mobile Phase B: Acetonitrile

Time (min)Flow Rate (mL/min)% A% BCausality / Rationale
0.00.40955High aqueous environment to focus the polar amine at the column head.
1.00.40955Isocratic hold to wash away unretained matrix salts.
5.00.401090Linear gradient to elute the hydrophobic fluorobenzyl moiety.
6.50.401090Column wash to remove strongly bound lipophilic impurities.
6.60.40955Rapid return to initial conditions.
9.00.40955Re-equilibration (Minimum 10 column volumes).
Table 2: MS/MS Source & MRM Parameters

Ionization Mode: Positive Electrospray Ionization (ESI+)

ParameterValueCausality / Rationale
Capillary Voltage3.0 kVOptimal potential for the gas-phase protonation of basic nitrogens.
Desolvation Temp400 °CHigh temperature required to rapidly evaporate the highly aqueous initial mobile phase.
Desolvation Gas800 L/hrHigh flow prevents droplet condensation and enhances the desolvation efficiency.

Multiple Reaction Monitoring (MRM) Transitions:

Precursor (m/z)Product (m/z)Collision Energy (eV)Fragment Identity & Purpose
223.2 109.1 25Quantifier: Cleavage of the N-benzyl bond yields the highly stable 2-fluorobenzyl carbocation.
223.2 113.1 20Qualifier: Complementary cleavage yielding the piperidin-4-ylmethanamine fragment.

Analytical Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation Dilution in 5% MeOH / 95% Buffer Column Chromatographic Separation High-pH Hybrid C18 Column (pH 10, Amm. Bicarbonate) SamplePrep->Column Injection ESI Electrospray Ionization (ESI+) Gas-Phase Protonation [M+H]+ m/z 223.2 Column->ESI Elution Quad1 Q1 Mass Selection Isolate m/z 223.2 ESI->Quad1 Ion Transfer CID Collision-Induced Dissociation Argon Gas, CE: 25V Quad1->CID Precursor Quad3 Q3 MRM Detection Fragments: m/z 109.1, 113.1 CID->Quad3 Fragments Data Data Analysis Peak Integration & Quantitation Quad3->Data Signal

Workflow for LC-MS/MS analysis of basic amines.

References

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies URL: [Link]

Sources

Advanced GC-MS Methodologies for the Purity Assessment of Piperidine-Based Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Piperidine Pharmacophores

Piperidine and its derivatives are ubiquitous structural motifs in modern drug discovery, forming the core of numerous active pharmaceutical ingredients (APIs) such as donepezil, fentanyl analogs, and haloperidol. However, the quantitative purity assessment of these compounds presents a significant analytical challenge.

The inherent physicochemical properties of piperidine—specifically its high polarity, low volatility, and the presence of a highly basic secondary amine (active N-H bond)—make direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) problematic [1]. When injected in their native state, piperidine compounds strongly interact with residual acidic silanol groups on the fused-silica GC column and glass liner. This electrostatic interaction leads to severe chromatographic peak tailing, unpredictable retention times, and poor ionization efficiency, ultimately compromising the accuracy of impurity quantification[2].

To establish a robust, self-validating purity assay, we must engineer the analyte's chemistry prior to instrumental analysis.

Mechanistic Rationale: The Causality of Derivatization

As analytical scientists, we do not merely inject samples; we control the chemical environment. To overcome the silanol interactions, chemical derivatization is employed to mask the active hydrogen on the piperidine nitrogen [1].

While silylation (using BSTFA) is common, acylation using Trifluoroacetic Anhydride (TFAA) is the superior choice for piperidine purity assessment [3].

  • The Causality: TFAA reacts with the secondary amine to form a trifluoroacetamide derivative. The introduction of the highly electronegative trifluoroacetyl group drastically reduces the electron density on the nitrogen, nullifying its basicity.

  • The Result: The molecule becomes highly volatile, thermally stable, and completely inert to the column's silanol groups, yielding sharp, symmetrical peaks. Furthermore, the fluorine atoms provide excellent electron-capturing properties, enhancing mass spectrometric sensitivity and generating unique fragmentation patterns ideal for identifying unknown trace impurities [4].

G cluster_0 Native Piperidine cluster_1 Derivatized Piperidine N1 Active N-H Bond N2 High Basicity N1->N2 N3 Silanol Interaction (Peak Tailing) N2->N3 Reagent TFAA Reagent (70°C, 30 min) N3->Reagent Acylation D1 Capped Nitrogen D2 High Volatility D1->D2 D3 Sharp GC Peaks D2->D3 Reagent->D1 Transformation

Mechanistic logic of piperidine derivatization to mitigate column interactions.

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an Internal Standard (ISTD) to continuously monitor extraction and derivatization efficiency, ensuring that any variation in signal is due to actual purity changes, not sample preparation artifacts.

Reagents and Materials
  • Analyte: Piperidine-based API (Sample).

  • Internal Standard (ISTD): Deuterated piperidine analog (e.g., Piperidine-d11) or Tributylphosphate (TBP).

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA), ≥99.0% purity.

  • Solvents: Ethyl acetate (Anhydrous, GC-MS grade). Causality: Anhydrous solvents are mandatory because water rapidly hydrolyzes TFAA into trifluoroacetic acid, halting the derivatization.

Step-by-Step Sample Preparation & Derivatization
  • Sample Dissolution: Accurately weigh 10.0 mg of the piperidine API and dissolve in 1.0 mL of anhydrous ethyl acetate containing 50 µg/mL of the chosen ISTD.

  • Acylation Reaction: Transfer 100 µL of the sample solution into a 2 mL glass GC vial with a PTFE-lined cap. Add 50 µL of TFAA[3].

  • Incubation: Cap tightly and incubate the vial in a heating block at 70°C for 30 minutes. Causality: This specific time-temperature kinetic window ensures 100% conversion of sterically hindered piperidine derivatives without causing thermal degradation.

  • Evaporation (Critical Step): Remove the vial, cool to room temperature, and evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen (N2). Causality: TFAA leaves behind corrosive trifluoroacetic acid (TFA) as a byproduct. Injecting TFA will rapidly strip the siloxane stationary phase of the GC column and corrode the MS ion source. N2 evaporation eliminates this risk.

  • Reconstitution: Reconstitute the dried residue in 200 µL of anhydrous ethyl acetate. Vortex for 10 seconds. The sample is now ready for injection.

G A Sample Prep & Extraction B Chemical Derivatization A->B Removes moisture C GC-MS Acquisition B->C Enhances volatility D Deconvolution & Integration C->D SIM/SCAN data E Purity Assessment D->E Quantifies impurities

GC-MS analytical workflow for piperidine purity assessment.

System Suitability and Instrumental Parameters

Before running the purity assessment, a blank (reconstituted ethyl acetate) and a resolution standard (API spiked with known impurities at 0.1% w/w) must be injected to validate baseline stability and peak resolution.

Table 1: Optimized GC-MS Instrumental Parameters [4]

ParameterSpecification / SettingScientific Rationale
GC Column HP-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl-methylpolysiloxane provides a low-bleed, slightly polar environment ideal for separating structurally similar impurities.
Carrier Gas Helium (Constant flow: 1.0 mL/min)Ensures consistent retention times regardless of oven temperature ramping.
Injection Mode Split (Ratio 10:1), 1 µL volumePrevents column overloading and maintains sharp peak profiles for the main API while allowing impurity detection.
Inlet Temperature 280°CEnsures instantaneous and complete volatilization of the derivatized analytes.
Oven Program 70°C (hold 2 min) 15°C/min to 280°C (hold 5 min)The initial hold focuses the analyte band; the ramp separates homologs; the final hold bakes off high-boiling contaminants.
MS Ion Source Electron Ionization (EI), 70 eVStandardized energy for reproducible fragmentation libraries (NIST matching).
Acquisition Mode Synchronous SIM / Full Scan (50–550 amu)Full scan identifies unknown impurities; SIM targets specific m/z ions of known impurities for ultra-sensitive quantification.

Quantitative Data Presentation & Purity Assessment

Once the chromatograms are acquired, the purity of the piperidine compound is calculated. Because derivatization normalizes the volatility and ionization efficiency of the main API and its related secondary/primary amine impurities, we can utilize robust quantification models.

Table 2: Purity Quantification Strategies

MethodApplication ScenarioMathematical Model
Area Normalization Used when all impurities are structurally similar to the API and share near-identical MS response factors. Purity (%)=(∑AreaTotal Peaks​AreaAPI​​)×100
Internal Standard (ISTD) Used for absolute quantification of specific, known toxic impurities (e.g., residual starting materials) against a validated calibration curve. Cimpurity​=(AreaISTD​Areaimp​​)×RRFCISTD​​

(Note: RRF = Relative Response Factor, determined during method validation).

Conclusion

The accurate purity assessment of piperidine compounds via GC-MS is impossible without acknowledging and manipulating their fundamental chemistry. By employing an anhydrous TFAA acylation protocol, analysts can eliminate detrimental silanol interactions, achieving the high theoretical plate counts and symmetric peak shapes required for rigorous pharmaceutical quality control. The integration of internal standards and specific evaporation steps transforms a standard assay into a highly reliable, self-validating analytical system.

References

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from: [Link]

  • SciSpace / PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). DOI: 10.1007/s00216-016-9969-y. Retrieved from:[Link]

Application Note: {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine as a Chemical Probe Precursor in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Focus Areas: Neuropharmacology, Target Engagement, Bioconjugation, and Assay Development

Executive Summary

In modern drug discovery, the transition from a phenotypic hit to a validated therapeutic target requires robust chemical probes. {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (CAS 893755-04-9) is a highly privileged, bifunctional building block utilized in the synthesis of advanced chemical probes.

This molecule is engineered with two distinct functional hemispheres:

  • The Recognition Hemisphere (Pharmacophore): The N-(2-fluorobenzyl)piperidine core is a classic, high-affinity recognition motif for both the Acetylcholinesterase (AChE) catalytic anionic site[1] and the Sigma-1 Receptor (S1R) [2].

  • The Conjugation Hemisphere (Synthetic Handle): The primary methanamine group at the 4-position of the piperidine ring provides an orthogonal, highly reactive nucleophile for bioconjugation, allowing researchers to attach fluorophores, biotin tags, or E3-ligase linkers (for PROTACs) without disrupting the molecule's target-binding orientation[3].

This application note provides the theoretical grounding and validated, step-by-step protocols for utilizing this precursor to generate self-validating target-engagement probes.

Structural Rationale & Target Engagement (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture behaves the way it does in a biological system. Probe design is not arbitrary; it is governed by strict thermodynamic and steric rules.

The N-Benzylpiperidine Core

The N-benzylpiperidine moiety is the essential pharmacophore found in the blockbuster Alzheimer's drug Donepezil[1]. When engaging AChE, the protonated piperidine nitrogen forms a strong cation- π interaction with Trp86 in the catalytic anionic site, while the benzyl ring engages in π

π stacking with Tyr337 and Tyr341[1]. Similarly, this core is a well-documented ligand for the Sigma-1 Receptor, where the basic amine forms a critical salt bridge with Asp126 in the S1R binding pocket[2].
The Role of the 2-Fluoro Substitution

The strategic placement of a fluorine atom at the ortho position of the benzyl ring serves multiple biophysical purposes:

  • Metabolic Shielding: Fluorine blocks rapid cytochrome P450-mediated oxidation at the electron-rich benzyl position, significantly increasing the probe's half-life in live-cell or in vivo assays[4].

  • Halogen Bonding & Lipophilicity: Fluorine's high electronegativity modulates the pKa of the adjacent basic amine and allows the molecule to participate in directional halogen bonding with backbone carbonyls or methionine sulfur atoms (e.g., Met220) within the target protein's hydrophobic pockets[4].

The Primary Amine Handle

The -CH2NH2 group extends outward from the binding pocket toward the solvent interface. Because primary amines are highly nucleophilic in their deprotonated state (optimal at pH 8.3–8.5), they can be rapidly and selectively reacted with N-hydroxysuccinimide (NHS) esters[5]. This allows for the modular assembly of probes without steric clash at the target receptor.

G cluster_AChE Acetylcholinesterase (AChE) Active Site cluster_S1R Sigma-1 Receptor (S1R) Pocket Probe Functionalized Probe (N-benzylpiperidine core) Trp86 Trp86 (Catalytic Anionic Site) Probe->Trp86 cation-π interaction Tyr337 Tyr337 / Tyr341 Probe->Tyr337 π-π stacking Met220 Met220 (Halogen Bond Acceptor) Probe->Met220 Halogen bonding Asp126 Asp126 (Salt Bridge) Probe->Asp126 Electrostatic Hydrophobic Hydrophobic Pocket Probe->Hydrophobic van der Waals

Dual-target engagement mechanism of the N-(2-fluorobenzyl)piperidine pharmacophore.

Quantitative Data Summary

Below is a summary of the physicochemical properties and representative target affinities for N-(2-fluorobenzyl)piperidine derivatives, providing a baseline for assay calibration.

Property / TargetValue / MetricBiological Significance
Molecular Weight (Precursor) 222.30 g/mol Low MW allows for the addition of bulky fluorophores while maintaining cell permeability.
Primary Amine pKa ~9.5Requires pH > 8.0 for efficient bioconjugation via nucleophilic attack.
AChE Binding Affinity (IC₅₀) 10 - 50 nMHigh-affinity engagement of the catalytic anionic site; comparable to Donepezil.
Sigma-1 Receptor (Kᵢ) 3 - 15 nMHighly selective over Sigma-2; ideal for neuroprotective pathway mapping.
LogP (Estimated) 2.1 - 2.5Optimal lipophilicity for crossing the blood-brain barrier (BBB) in in vivo models.

Experimental Protocols

The following protocols detail the transformation of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine into functional chemical probes.

G A {1-[(2-Fluorophenyl)methyl] piperidin-4-yl}methanamine (Probe Precursor) B NHS-Fluorescein (pH 8.3 Buffer) A->B Amidation C NHS-Biotin (pH 8.3 Buffer) A->C Amidation D E3 Ligase Linker (PROTAC Synthesis) A->D Coupling E Fluorescent Probe (Imaging/FACS) B->E F Affinity Probe (Pull-down Assays) C->F G Targeted Degrader (AChE/S1R PROTAC) D->G

Workflow for functionalizing the primary amine handle into diverse chemical probes.

Protocol A: Synthesis of a Fluorescent Target-Engagement Probe

Objective: Conjugate the precursor to NHS-Fluorescein (FITC) for live-cell imaging of S1R/AChE distribution.

Causality & Logic: NHS esters react specifically with primary amines to form stable amide bonds[3]. The reaction is highly pH-dependent. We utilize a pH 8.3 bicarbonate buffer because at this pH, a sufficient fraction of the primary amine is deprotonated (nucleophilic), while the rate of competing NHS-ester hydrolysis by water remains manageable[5]. Tris buffers must be strictly avoided as their primary amines will quench the NHS ester[5].

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 2 mg of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine in 100 µL of anhydrous DMSO to create a concentrated stock.

  • Buffer Equilibration: Dilute the stock into 800 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Critical: Verify pH prior to addition; pH > 8.5 will destroy the NHS ester via rapid hydrolysis.

  • NHS-Ester Addition: Dissolve 1.2 molar equivalents of NHS-Fluorescein in 100 µL anhydrous DMSO. Add this dropwise to the precursor solution while vortexing.

  • Incubation: Protect the reaction tube from light (to prevent fluorophore photobleaching) and incubate at room temperature for 2 hours with continuous end-over-end rotation.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) and incubate for 15 minutes. Rationale: The primary amine on Tris will react with any unreacted NHS-Fluorescein, stopping the reaction and preventing off-target labeling in downstream biological assays.

  • Purification: Purify the resulting fluorescent probe using reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product and store at -20°C in the dark.

Protocol B: Affinity Pull-Down Assay for Target Validation

Objective: Validate on-target engagement in complex cellular lysates using a biotinylated derivative of the probe.

Causality & Logic: To prove that the synthesized probe actually binds AChE or S1R in a physiological environment, we use a biotinylated version of the probe to "fish" the target out of a cell lysate. We use a mild, non-ionic detergent (1% NP-40) for cell lysis. Strong ionic detergents (like SDS) would denature the target proteins, destroying the 3D conformational pockets (e.g., the catalytic anionic site) required for the probe to bind.

Step-by-Step Procedure:

  • Probe Biotinylation: Follow Protocol A, substituting NHS-Fluorescein with NHS-PEG4-Biotin. Rationale: The PEG4 spacer adds flexibility and prevents steric hindrance between the target protein and the bulky Streptavidin bead.

  • Lysate Preparation: Lyse SH-SY5Y neuroblastoma cells (which endogenously express AChE and S1R) in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors). Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.

  • Probe Incubation: Incubate 1 mg of total protein lysate with 10 µM of the Biotin-Probe for 4 hours at 4°C to allow equilibrium binding.

  • Bead Capture: Add 50 µL of pre-washed High-Capacity Streptavidin Agarose beads to the mixture. Incubate for 1 hour at 4°C.

  • Washing: Pellet the beads (1,000 x g, 1 min) and wash three times with cold lysis buffer. Rationale: Stringent washing removes non-specifically bound proteins, ensuring that only proteins with high affinity for the N-benzylpiperidine core remain.

  • Elution & Detection: Boil the beads in 2X Laemmli sample buffer for 5 minutes to denature the proteins and break the probe-target interaction. Resolve the eluate via SDS-PAGE and perform Western Blotting using anti-AChE and anti-S1R primary antibodies.

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL
  • Source: PMC (NIH)
  • Bioconjugation and crosslinking technical handbook Source: Thermo Fisher Scientific URL
  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions Source: Benchchem URL
  • Multi-Target Directed Ligands (MTDLs)

Sources

Application Note: Preclinical Formulation Strategies for {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful translation of synthetic small molecules into robust preclinical in vivo data relies entirely on the integrity of their formulation. This application note provides a comprehensive, causality-driven guide for formulating {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine for rodent pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. By analyzing the physicochemical profile of this specific diamine, we establish self-validating protocols for both parenteral (IV/IP) and enteral (PO) administration routes, ensuring optimal systemic exposure and reproducible data.

Physicochemical Profiling & Formulation Rationale

To design an effective vehicle, we must first deconstruct the molecular architecture of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine:

  • Structural Bipolarity: The molecule features a highly lipophilic 2-fluorobenzyl moiety covalently linked to a polar, methanamine-substituted piperidine ring.

  • Acid-Base Chemistry: The compound contains two basic nitrogen centers—a primary amine (methanamine group, estimated ) and a tertiary amine (piperidine ring, estimated ).

The Causality of Formulation Choices: Because both nitrogens are protonated at physiological pH (7.4), the molecule exists predominantly as a dication. However, the free base form is highly lipophilic and exhibits poor aqueous solubility, making it prone to floating and agglomeration in aqueous media. To achieve high-dose oral (PO) exposure, the free base must be formulated as a kinetically stable suspension using surfactants to lower interfacial tension [1].

Conversely, for Intravenous (IV) or Intraperitoneal (IP) administration, the formulation must be a clear, sterile solution to prevent fatal capillary blockade [2]. This necessitates the use of the salt form (e.g., dihydrochloride). A critical caveat: dissolving a diamine dihydrochloride salt in unbuffered water releases two equivalents of HCl, drastically lowering the pH. Injecting highly acidic solutions causes immediate phlebitis, hemolysis, and drug precipitation at the injection site. Therefore, the IV/IP formulation protocol mandates the use of a buffered vehicle and rigorous pH adjustment.

Formulation Decision Matrix

The following matrix summarizes the optimized formulation parameters based on the target route of administration and the physical state of the Active Pharmaceutical Ingredient (API).

RouteAPI FormVehicle CompositionMax Target Conc.Rationale & Preparation Strategy
IV / IP Dihydrochloride Salt1X PBS (pH 7.2) or 0.9% Saline5–10 mg/mLSolution: Direct dissolution in buffer. Requires pH adjustment to 6.5–7.4 to prevent injection site necrosis.
PO Free Base0.5% MC + 0.2% Tween-80 in 50 mg/mLSuspension: Tween-80 wets the lipophilic fluorobenzyl group; Methylcellulose (MC) provides steric stabilization.
PO Free Base5% DMSO + 40% PEG400 + 55% 10 mg/mLCo-solvent Solution: Used for low-dose PK studies to eliminate dissolution-rate limited absorption variables.

Formulation Workflow

The decision tree below outlines the processing logic from API state to final administrable dose.

FormulationWorkflow Start Compound State {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine Salt Salt Form (e.g., Dihydrochloride) Start->Salt High Aqueous Sol. FreeBase Free Base Form (Lipophilic) Start->FreeBase Low Aqueous Sol. AqVehicle Aqueous Vehicle (1X PBS or 0.9% Saline, pH 6-7.4) Salt->AqVehicle Dissolve & Adjust pH SuspVehicle Suspension Vehicle (0.5% MC + 0.2% Tween-80) FreeBase->SuspVehicle High Dose (>10 mg/kg) Cosolvent Co-solvent System (5% DMSO + 40% PEG400) FreeBase->Cosolvent Low Dose (<10 mg/kg) IV_IP IV / IP Dosing (Clear Sterile Solution) AqVehicle->IV_IP 0.22 µm Filtration PO_Susp PO Dosing (Homogeneous Suspension) SuspVehicle->PO_Susp Homogenize PO_Sol PO Dosing (Clear Solution) Cosolvent->PO_Sol Vortex/Sonicate

Caption: Workflow for preclinical formulation of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in quality control (QC) checkpoints to verify that the formulation behaves as intended before administration.

Protocol A: Preparation of 5 mg/mL IV/IP Dosing Solution (Salt Form)

Objective: Create a physiologically compatible, sterile solution using the dihydrochloride salt.

  • Calculations & Weighing: Calculate the required mass of the dihydrochloride salt, applying a salt-to-base correction factor. Weigh the API into a sterile, depyrogenated glass vial.

  • Primary Dissolution: Add 80% of the final target volume of 1X Phosphate-Buffered Saline (PBS). Vortex for 2 minutes.

    • Causality: PBS is chosen over unbuffered saline because its buffering capacity helps neutralize the acidic protons released by the dihydrochloride salt.

  • pH Adjustment (Critical Step): Measure the pH using a micro-pH probe. If the pH is < 5.0, titrate dropwise with 0.1 N NaOH until the pH reaches 6.5–7.2.

    • Self-Validation Check: If the solution becomes cloudy during titration, the localized pH has exceeded the , causing the free base to precipitate. If this occurs, discard and restart, titrating more slowly with high-shear stirring.

  • Volume Adjustment: QS (quantum satis) to the final volume with 1X PBS.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.

    • Causality: PES is utilized due to its low protein- and drug-binding characteristics, preventing loss of the basic amine API during filtration.

  • Final QC Validation:

    • Visual: Inspect against a black-and-white background. The solution must be 100% optically clear with no Tyndall effect.

    • Analytical: Run a rapid HPLC-UV assay on the pre- and post-filtration aliquots to confirm 98-102% drug recovery, validating that the compound did not bind to the filter [3].

Protocol B: Preparation of 10 mg/mL PO Dosing Suspension (Free Base Form)

Objective: Create a kinetically stable, homogenous suspension for oral gavage.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween-80 in deionized water. Stir overnight at 4°C to ensure complete polymer hydration.

  • API Wetting (Critical Step): Weigh the free base API into an agate mortar. Add a micro-volume of neat Tween-80 (equivalent to the calculated 0.2% of the final volume) directly to the powder. Triturate gently with a pestle.

    • Causality: The 2-fluorobenzyl group renders the powder highly hydrophobic. Attempting to add the aqueous vehicle directly will result in unwettable clumps. Pre-wetting with surfactant displaces trapped air and lowers the solid-liquid interfacial tension.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle to the wetted paste in small increments, triturating thoroughly between additions to form a smooth, milky suspension. Transfer to a dosing vial and QS to the final volume.

  • Homogenization: Sonicate the vial in a cold-water bath for 5 minutes, followed by vortexing.

  • Final QC Validation:

    • Microscopic: Place a 10 µL drop on a glass slide. Under 40X magnification, verify that particle sizes are uniform and predominantly <10 µm. Large agglomerates (>50 µm) will cause erratic gastrointestinal dissolution and highly variable PK data.

    • Physical Stability: Allow the suspension to sit for 30 minutes. If rapid sedimentation occurs, the viscosity of the MC must be increased.

Quality Control & In Vivo Considerations

When dosing basic drugs like {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine orally, researchers must account for intestinal precipitation . The drug will readily dissolve in the acidic environment of the rodent stomach (pH 1–2). However, upon transit into the duodenum (pH 6–7), the sudden shift above the compound's solubility threshold may cause the drug to crash out of solution [3].

To mitigate this in advanced studies, consider formulating the free base in a lipid-based self-emulsifying drug delivery system (SEDDS) to maintain supersaturation in the intestinal lumen, thereby ensuring linear dose-exposure relationships.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (via National Center for Biotechnology Information / PMC) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (via MDPI) URL:[Link]

  • Case Studies for Practical Food Effect Assessments across BCS/BDDCS Class Compounds using In Silico, In Vitro, and Preclinical In Vivo Data Source: AAPS Journal (via National Center for Biotechnology Information / PMC) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals navigate the physicochemical hurdles associated with piperidine-based scaffolds. Piperidine rings are ubiquitous in active pharmaceutical ingredients (APIs) such as haloperidol, risperidone, and raloxifene. However, their high lipophilicity and specific structural conformations often result in sub-optimal aqueous solubility, which can severely impede bioavailability, formulation stability, and in vitro assay reliability.

This guide moves beyond basic troubleshooting by providing mechanistic insights, self-validating experimental protocols, and data-driven strategies to systematically bypass these solubility bottlenecks.

Part 1: Mechanistic FAQs

Q1: Why do my piperidine derivatives precipitate in aqueous assay buffers despite containing a basic amine? A1: While the nitrogen atom in the piperidine ring is basic (with the conjugate acid typically exhibiting a pKa around 11.2)[1], the overall solubility is dictated by the microenvironmental pH and the compound's crystal lattice energy. If your assay buffer's pH exceeds the compound's pKa, the piperidine derivative exists predominantly in its neutral, free-base form. This un-ionized form is highly lipophilic and prone to rapid precipitation in polar media[1]. Furthermore, strong intermolecular hydrogen bonding in the solid state can restrict solvation even when the pH is lowered.

Q2: I formed a hydrochloride (HCl) salt of my piperidine compound, but its solubility in simulated gastric fluid remains poor. Why? A2: This is a classic manifestation of the "common-ion effect" combined with a suboptimal pHmax​ (the pH of maximum solubility). In media containing high chloride concentrations, the solubility product ( Ksp​ ) of the HCl salt is rapidly exceeded, driving the equilibrium back toward the solid, undissolved salt state[2]. Switching to a counterion with lower symmetry and higher hydration energy, such as a mesylate (methanesulfonate), can disrupt the crystal lattice and bypass the chloride common-ion effect, significantly enhancing solubility[3].

Q3: Can early-stage structural modifications improve solubility without altering the primary pharmacological target? A3: Yes. Structure-Activity Relationship (SAR) studies have demonstrated that introducing substituents—particularly chiral centers—at the 2-position of the piperidine ring can effectively disrupt molecular planarity[4]. This structural distortion decreases crystal packing efficiency, thereby lowering the energy barrier for aqueous solvation and enhancing solubility without compromising target binding affinity[4].

Part 2: Troubleshooting Guide

Issue 1: Precipitation During In Vitro Biological Assays
  • Root Cause: Diluting DMSO stock solutions of lipophilic piperidines directly into aqueous cell culture media causes a rapid solvent-shift, leading to nucleation and precipitation.

  • Solution: Incorporate non-ionic surfactants (e.g., Polysorbate 80) into the assay buffer prior to compound addition.

  • Causality: Non-ionic tensioactive agents lower the interfacial tension of the aqueous medium and spontaneously form micelles. These micelles sequester the lipophilic piperidine free base within their hydrophobic cores, shielding it from the aqueous environment and preventing precipitation without requiring aggressive physical micronization[5].

Issue 2: Poor Oral Bioavailability Due to Dissolution-Rate Limitations
  • Root Cause: The free base or standard salt form possesses a dissolution rate that is too slow relative to the gastrointestinal transit time.

  • Solution: Implement cyclodextrin complexation, specifically utilizing Hydroxypropyl- β -cyclodextrin (HP- β -CD).

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[6]. The lipophilic piperidine moiety inserts into this cavity, forming an inclusion complex. This molecular dispersion effectively masks the hydrophobic surface area of the drug from water, maximizing both the dissolution rate and the apparent aqueous solubility[7].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Systematic Salt Screening and pHmax​ Determination

This protocol is a self-validating system: by measuring the final pH of the saturated solution, you empirically confirm whether the solid phase remains the highly soluble salt or has disproportionated back to the insoluble free base.

Step-by-Step Methodology:

  • Counterion Selection: Select 3-4 acidic counterions with varying pKa values and hydration energies (e.g., Hydrochloric acid, Methanesulfonic acid, Maleic acid).

  • Salt Formation: Dissolve the piperidine free base in a volatile organic solvent (e.g., ethanol). Add 1.05 molar equivalents of the selected acid. Stir at room temperature for 2 hours, then evaporate the solvent under reduced pressure to isolate the crystalline salt.

  • Equilibrium Solubility ( S0​ ): Suspend an excess amount of the isolated salt (beyond expected solubility) in 10 mL of unbuffered, deionized water. Agitate at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification & Validation: Measure the final pH of the saturated filtrate. Quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validation Check: Compare the measured pH to the theoretical pHmax​ . If the measured pH is below pHmax​ , the solid phase in equilibrium is confirmed to be the salt. If the pH has drifted above pHmax​ , the salt has converted back to the free base, indicating that a stronger acid or different formulation strategy is required[2].

Protocol 2: Phase Solubility Study for Cyclodextrin Complexation

This protocol utilizes the Higuchi-Connors method. It self-validates the complexation efficiency by requiring a linear mathematical relationship to prove the formation of a stable, soluble 1:1 molecular complex rather than an insoluble aggregate.

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of HP- β -CD aqueous solutions ranging from 0 to 20 mM in a physiologically relevant phosphate buffer (pH 7.4)[8].

  • Drug Addition: Add an excess amount of the piperidine derivative to each vial containing the cyclodextrin solutions[8].

  • Equilibration: Seal the vials and incubate them in an orbital shaking incubator at 25°C and 150 rpm for 72 hours to achieve complexation equilibrium[8].

  • Filtration: Allow undissolved solids to settle, then filter the supernatant through a 0.45 µm hydrophilic syringe filter[8].

  • Analysis: Analyze the filtrate via HPLC to determine the total dissolved piperidine concentration.

  • Data Plotting & Validation: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP- β -CD (x-axis).

  • Self-Validation Check: An AL​ -type (linear) plot confirms the formation of a soluble 1:1 stoichiometric complex. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=slope/[S0​(1−slope)] . A K1:1​ value between 50 and 2000 M−1 validates that the complex is stable enough to enhance solubility but will still release the drug upon dilution in vivo[7].

Part 4: Quantitative Data & Formulation Metrics

Table 1: Impact of Salt Selection on Piperidine Derivative Solubility (Example: RPR2000765) [3]

FormIntrinsic pKaMelting Point (°C)Aqueous Solubility at 25°C (mg/mL)Common-Ion Effect Risk
Free Base5.31120.01N/A
HydrochlorideN/A2102.50High (in Gastric Fluid)
CamphorsulfonateN/A19815.20Low
MesylateN/A18539.00Low

Data Interpretation: The mesylate salt disrupts the crystal lattice more effectively than the hydrochloride salt (evidenced by the lower melting point) and avoids the chloride common-ion effect, resulting in a >15-fold solubility enhancement over the HCl salt[3].

Table 2: Phase Solubility Parameters for Piperidine-Cyclodextrin Complexes [7][9]

Cyclodextrin / Polymer SystemComplex StoichiometryComplexation EfficiencyApparent Solubility Enhancement
α -Cyclodextrin1:2Low~3-fold
β -Cyclodextrin1:1Moderate~10-fold
HP- β -Cyclodextrin1:1High>50-fold
HP- β -CD + 5% HPMC (Ternary)1:1Very High>80-fold

Data Interpretation: The addition of a hydrophilic polymer (HPMC) to the HP- β -CD system creates a ternary complex that synergistically maximizes the complexation efficiency and drug release profile compared to binary systems[7].

Part 5: Decision Visualization

PiperidineWorkflow Start Poorly Soluble Piperidine Derivative Assess Physicochemical Profiling (pKa, LogP, Melting Point) Start->Assess Decision1 Is the Piperidine N Protonated at Target pH? Assess->Decision1 Salt Salt Formation Screening (Mesylate, Tartrate) Decision1->Salt Yes (pH < pKa) Complex Cyclodextrin Complexation (HP-β-CD / Ternary) Decision1->Complex No (pH > pKa) Validate Self-Validation: Measure pHmax & Ksp Salt->Validate Validate2 Self-Validation: Higuchi-Connors Plot Complex->Validate2 Success Target Aqueous Solubility Achieved Validate->Success Solubility > Target Fail Precipitation / Suboptimal Dissolution Validate->Fail Common-Ion Effect Validate2->Success Linear A_L Plot Validate2->Fail Low Complexation Eff. Formulate Advanced Formulation (Lipid Micelles / Tween 80) Fail->Formulate Formulate->Success

Workflow for the systematic solubility optimization of piperidine derivatives.

References

  • BenchChem.
  • BenchChem.
  • Google Patents (EP1716848A1).Solid pharmaceutical composition containing a crystalline derivative of piperidine substituted in the 1,4 position.
  • Thieme Connect.Application of Chiral Piperidine Scaffolds in Drug Design.
  • USPTO.
  • NIH.
  • Google Patents (US20130303482A1).
  • ACS Omega.Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media...
  • MDPI.Formulation of Piperine Ternary Inclusion Complex Using β CD and HPMC...

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Substituted piperidines are ubiquitous in pharmaceutical development, but controlling their relative and absolute stereochemistry remains a significant bottleneck. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common issues in diastereoselective piperidine synthesis.

Core Workflow: Selecting a Diastereoselective Strategy

Before troubleshooting, ensure your synthetic route aligns with the structural demands of your target. The decision matrix below outlines the optimal pathways based on your starting material.

PiperidineSynthesis Start Target: Diastereoselective Substituted Piperidine Q1 Starting Material? Start->Q1 Pyridine Substituted Pyridine Q1->Pyridine Piperidine Intact Piperidine Ring Q1->Piperidine Pyridinium Pyridinium Salts Q1->Pyridinium Hydro Catalytic Hydrogenation (Ru NPs, Ir(III), Boranes) Pyridine->Hydro Direct Reduction Func C-H Functionalization & Cross-Coupling Piperidine->Func Late-Stage Transam Reductive Transamination (ART Pathway) Pyridinium->Transam Chiral Induction

Decision matrix for selecting a diastereoselective piperidine synthesis pathway.

FAQ 1: Direct Hydrogenation of Pyridines

Q: When hydrogenating multi-substituted pyridines to piperidines, I observe severe catalyst poisoning and poor cis/trans ratios. How can I achieve >90% cis-diastereoselectivity without pre-functionalizing the nitrogen?

A: Catalyst poisoning in pyridine hydrogenation is caused by the strong Lewis basicity of the resulting piperidine product, which irreversibly binds to homogeneous transition metal centers[1]. Furthermore, the aromatic stability of flat pyridines requires harsh conditions that erode kinetic stereocontrol, leading to mixtures of diastereomers.

To bypass this, you must alter the electronic state of the substrate or use a catalyst immune to basic nitrogen coordination:

  • Homogeneous Ir(III) Ionic Hydrogenation: By adding a strong acid, the pyridine is converted to a pyridinium ion in situ. An Ir(III) catalyst selectively reduces this activated species. Because the product remains protonated (a piperidinium salt), it lacks the lone pair required to poison the catalyst, allowing for high thermodynamic diastereoselectivity and the preservation of sensitive groups (nitro, azido, bromo)[1].

  • Heterogeneous Ru Nanoparticles: Utilizing a robust supported ruthenium nanoparticle catalyst allows for aqueous-medium hydrogenation under mild conditions, yielding >80% cis-piperidines without requiring acidic additives[2].

  • Metal-Free Borane Catalysis: Using borane catalysts generated in situ from alkenes and HB(C6F5)2 provides a metal-free route that achieves excellent cis stereoselectivity via hydroboration/hydrogenation cascades[3].

Quantitative Comparison of Hydrogenation Systems
Catalyst SystemTypical ConditionsSubstrate ToleranceDiastereoselectivityCatalyst Poisoning Risk
Supported Ru NPs H2, H2O, Mild TempHigh (tolerates amides, esters)High (>90:10 cis)Low (Heterogeneous)[2]
Ir(III) Homogeneous H2, Acidic AdditiveVery High (nitro, azido intact)High (Thermodynamic)Low (Ionic mechanism)[1]
Borane (HB(C6F5)2) H2, Alkene, Toluene, 60°CModerate (simple pyridines)Excellent (>95:5 cis)None (Metal-free)[3]
Self-Validating Protocol: Ir(III)-Catalyzed Ionic Hydrogenation

Mechanism of Validation: The reaction relies on maintaining an acidic environment. If the pH rises, the reaction will stall immediately, providing real-time feedback on system integrity.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor vial with the substituted pyridine substrate (1.0 equiv) and the Ir(III) catalyst (1-2 mol%).

  • Acidification: Add a stoichiometric amount of strong acid (e.g., triflic acid) to pre-form the pyridinium salt. Self-validation check: Ensure the solution undergoes the expected physical shift (e.g., dissolution or color change) indicating complete protonation.

  • Pressurization: Seal the vial, remove from the glovebox, and purge with H2 gas three times. Pressurize to 50 bar H2.

  • Reaction: Stir at 60 °C for 16-24 hours.

  • Isolation: Vent the H2 carefully. The product is isolated as a stable piperidinium salt, confirming the suppression of Lewis basicity[1].

FAQ 2: Late-Stage Functionalization & Cross-Coupling

Q: I am trying to synthesize a 2,4-disubstituted piperidine via Negishi cross-coupling, but I am getting a 1:1 mixture of diastereomers. How do I control the relative stereochemistry?

A: The stereochemical outcome of cross-coupling on saturated heterocycles depends heavily on the configurational stability of the organometallic intermediate and the position of the C-Zn bond relative to the nitrogen atom[4].

When the zincate is formed at the C4 position, the equatorial preference of the substituent directs the incoming palladium complex, often favoring the cis-2,4-disubstituted product[4]. Conversely, switching the C-Zn bond to the C2 position leverages the steric bulk of the adjacent nitrogen protecting group, directing the coupling toward the trans-2,4-disubstituted isomer[4]. By merely changing the order of the reaction sequence (C2 vs C4 metalation), you can achieve complete control over reaction selectivity[5].

Protocol: Diastereoselective Negishi Arylation
  • Zinc Insertion: To a solution of the iodo-piperidine precursor in dry THF at 0 °C, add activated Zinc dust (2.0 equiv). Stir until complete insertion is verified by GC-MS (quench an aliquot with water).

  • Transmetalation & Coupling: Add the (hetero)aryl iodide (0.8 equiv), followed by the Pd catalyst (e.g., Pd2(dba)3 and a bulky phosphine ligand, 5 mol%).

  • Thermal Control: Heat the reaction to 60 °C. Self-validation check: Monitor the diastereomeric ratio (d.r.) over time via crude 1H-NMR. If the d.r. degrades, lower the temperature; elevated temperatures can cause premature epimerization of the organozinc species before transmetalation.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography[4].

FAQ 3: Photoredox Epimerization for Thermodynamic Control

Q: My α-amino C-H arylation yields a kinetic mixture of syn/anti piperidines. Can I drive this to a single diastereomer?

A: Yes, through photoredox-catalyzed epimerization. When highly substituted piperidines undergo rapid, non-selective C-H arylation, the resulting stereocenters are kinetically trapped. By applying a photoredox catalyst under continuous irradiation, the α-amino C-H bond can be reversibly oxidized to an α-amino radical[6].

This radical intermediate loses its stereochemical information. Subsequent Hydrogen Atom Transfer (HAT) reduces the radical back to the closed-shell product. Because this process is reversible, the system continuously funnels the kinetic mixture into the lowest-energy thermodynamic diastereomer, correlating directly with the calculated relative stabilities of the isomers[6].

Epimerization Kinet Kinetic Mixture (syn/anti isomers) Radical alpha-Amino Radical Intermediate Kinet->Radical Oxidation / Deprotonation Thermo Thermodynamic Product (High Diastereoselectivity) Radical->Thermo Stereocontrolled Reduction (HAT) Thermo->Radical Reversible Photo Photoredox Catalyst (Light Irradiation) Photo->Radical Electron Transfer

Mechanism of photoredox-catalyzed epimerization driving thermodynamic stereocontrol.

FAQ 4: Asymmetric Reductive Transamination (ART)

Q: How can I synthesize chiral fluoropiperidines from pyridinium salts without using high-pressure H2 or pre-attached chiral auxiliaries?

A: Traditional hydrogenation struggles to control absolute configuration in fluorinated pyridines. The Asymmetric Reductive Transamination (ART) approach bypasses H2 gas entirely[7].

Using a rhodium-catalyzed transfer hydrogenation system with formic acid, a chiral primary amine is introduced to the reaction. Under reducing conditions and in the presence of water, this amine undergoes transamination with the pyridinium nitrogen. The chiral amine effectively replaces the original nitrogen atom while simultaneously inducing chirality across the piperidine ring during the reduction cascade. This allows for the precise synthesis of chiral fluoropiperidines and 15N-labelled derivatives without the use of complex chiral transition metal catalysts[7].

References
  • "Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions", RSC Publishing,[Link]

  • "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines", ChemRxiv,[Link]

  • "Highly Diastereoselective Arylations of Substituted Piperidines", Journal of the American Chemical Society,[Link]

  • "Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines", Journal of the American Chemical Society,[Link]

  • "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation", Dalian Institute of Chemical Physics (DICP),[Link]

  • "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery", Organic Letters - ACS Publications,[Link]

  • "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization", eScholarship,[Link]

Sources

Technical Support Center: Scale-Up Synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for the scale-up synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine. This valuable intermediate is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). As with any scale-up process, transitioning from the bench to a pilot or commercial scale introduces a unique set of challenges that require careful consideration and a systematic approach to problem-solving. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and troubleshooting strategies to ensure a robust, safe, and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine at scale?

A1: The most prevalent and industrially viable route involves a two-step sequence starting from commercially available 4-(aminomethyl)piperidine. This typically involves a reductive amination with 2-fluorobenzaldehyde. An alternative, though often less favored due to potential side reactions and the use of more hazardous reagents, is the N-alkylation of 4-(aminomethyl)piperidine with 2-fluorobenzyl halide. The reductive amination pathway is generally preferred for its higher selectivity, milder reaction conditions, and better overall process economy.

Q2: What are the critical process parameters (CPPs) to monitor during the reductive amination step?

A2: The reductive amination is a critical transformation where precise control is paramount for success. Key CPPs include:

  • Temperature: Exothermic reactions are common, and maintaining a consistent temperature is crucial to prevent side product formation and ensure reaction safety.

  • pH: The pH of the reaction mixture directly influences the rate of imine formation and the efficacy of the reducing agent.

  • Rate of Reagent Addition: Slow and controlled addition of the reducing agent is essential to manage the reaction exotherm and minimize the formation of over-alkylated or other impurities.

  • Stirring/Agitation: Homogeneous mixing is vital for ensuring consistent reaction kinetics and preventing localized "hot spots."

Q3: What are the common impurities observed during the synthesis and how can they be minimized?

A3: Several process-related impurities can arise. The most common include:

  • Unreacted Starting Materials: Incomplete conversion of 4-(aminomethyl)piperidine or 2-fluorobenzaldehyde. Optimization of reaction stoichiometry and time can mitigate this.

  • Over-alkylation Product: Formation of a tertiary amine by reaction of the product with another molecule of 2-fluorobenzaldehyde and subsequent reduction. This is often controlled by careful management of stoichiometry and temperature.

  • Oxidation Products: Particularly if the reaction is exposed to air for extended periods at elevated temperatures. Maintaining an inert atmosphere (e.g., nitrogen) is advisable.

Q4: What are the primary safety considerations when scaling up this synthesis?

A4: Safety is the foremost concern in any scale-up operation. For this synthesis, key considerations include:

  • Exothermic Reaction: The reductive amination step can be highly exothermic. A thorough understanding of the reaction's thermal profile through techniques like Differential Scanning Calorimetry (DSC) is essential before proceeding to scale.

  • Hydrogen Gas Evolution: If using catalytic hydrogenation for the reduction step, the handling and management of flammable hydrogen gas are critical.

  • Solvent Handling: The use of flammable organic solvents requires appropriate grounding, bonding, and ventilation to prevent electrostatic discharge and vapor accumulation.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, is mandatory at all times.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Imine Formation * Verify the pH of the reaction mixture; optimal pH for imine formation is typically between 5 and 7. * Consider the use of a dehydrating agent, such as magnesium sulfate or molecular sieves, to drive the equilibrium towards imine formation.
Inefficient Reduction * Ensure the reducing agent is fresh and has been stored under appropriate conditions. * Optimize the stoichiometry of the reducing agent; an excess may be required. * If using catalytic hydrogenation, check the catalyst activity and ensure proper mixing for efficient mass transfer.
Product Degradation * Analyze the reaction mixture for the presence of degradation products. * Consider lowering the reaction temperature or reducing the reaction time.
Mechanical Losses during Work-up * Optimize the extraction and isolation procedures to minimize product loss in the aqueous or organic layers. * Ensure complete precipitation or crystallization if these methods are used for isolation.
Issue 2: High Levels of Impurities
Impurity Type Troubleshooting Steps
Unreacted 2-Fluorobenzaldehyde * Adjust the stoichiometry to use a slight excess of the 4-(aminomethyl)piperidine. * Increase the reaction time to ensure complete conversion.
Over-alkylation Product * Maintain a strict 1:1 stoichiometry between the amine and the aldehyde. * Control the reaction temperature to minimize the rate of the second alkylation. * Consider a slower addition of the aldehyde to the amine.
Unknown Impurities * Utilize analytical techniques such as LC-MS and NMR to identify the structure of the impurity. * Once identified, propose a mechanistic rationale for its formation and develop a strategy to prevent it.

Experimental Workflow & Diagrams

Reductive Amination Workflow

The following diagram illustrates the typical workflow for the reductive amination synthesis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine.

Start Start: Charge Reactor with 4-(aminomethyl)piperidine and Solvent AddAldehyde Add 2-Fluorobenzaldehyde Start->AddAldehyde ImineFormation Imine Formation (Stir at controlled T, pH) AddAldehyde->ImineFormation AddReducingAgent Controlled Addition of Reducing Agent (e.g., NaBH4) ImineFormation->AddReducingAgent Reduction Reduction Step (Monitor for completion by HPLC/TLC) AddReducingAgent->Reduction Quench Reaction Quench (e.g., with water or dilute acid) Reduction->Quench Workup Aqueous Work-up & Phase Separation Quench->Workup Isolation Product Isolation (e.g., Crystallization or Distillation) Workup->Isolation End Final Product: {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine Isolation->End

Caption: Reductive Amination Workflow Diagram.

Troubleshooting Decision Tree: Low Yield

This decision tree provides a logical pathway for diagnosing and resolving low yield issues.

LowYield Low Yield Observed CheckConversion Check Reaction Conversion (HPLC/TLC) LowYield->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete Low Complete Complete Conversion CheckConversion->Complete High OptimizeReaction Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry Incomplete->OptimizeReaction CheckWorkup Investigate Work-up & Isolation Steps Complete->CheckWorkup ProductInAqueous Product in Aqueous Layer? CheckWorkup->ProductInAqueous Yes Yes ProductInAqueous->Yes No No ProductInAqueous->No AdjustpH Adjust pH of Aqueous Layer and Re-extract Yes->AdjustpH CheckIsolation Review Isolation Procedure (Crystallization/Distillation) No->CheckIsolation

N-Benzylpiperidine Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the synthesis of N-benzylpiperidines.

Synthesizing N-benzylpiperidine typically relies on one of two primary pathways: Reductive Amination (piperidine + benzaldehyde) or Direct Alkylation (piperidine + benzyl halide). While both routes are foundational, they are plagued by specific side reactions that compromise yield, complicate purification, and scale poorly. This guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to eliminate these side reactions.

Diagnostic Workflow for Side Reactions

Troubleshooting A Crude Mixture Analysis B Synthetic Route? A->B C1 Reductive Amination B->C1 C2 Direct Alkylation B->C2 D1 Benzyl Alcohol (Aldehyde Reduction) C1->D1 Excess/Strong Reductant D2 Aminal/Imine (Incomplete Reaction) C1->D2 Weak Reductant/pH Issue D3 Quaternary Ammonium (Over-alkylation) C2->D3 Excess Benzyl Halide D4 Benzyl Alcohol/Ether (Hydrolysis) C2->D4 Aqueous Base/High Temp E1 Use NaBH(OAc)3 & pH 4-6 D1->E1 D2->E1 E2 Excess Piperidine & DIPEA D3->E2 D4->E2

Caption: Diagnostic workflow for identifying and resolving N-benzylpiperidine side reactions.

SECTION 1: Reductive Amination Route

Mechanistic Causality: The Race Between Condensation and Reduction

In reductive amination, piperidine (a secondary amine) reacts with benzaldehyde to form an iminium ion intermediate, which is subsequently reduced to N-benzylpiperidine. The most common side reaction is the premature reduction of benzaldehyde to benzyl alcohol . This occurs when the reduction rate outpaces the iminium formation rate. Because piperidine is a secondary amine, it cannot form a stable neutral imine; it forms a highly electrophilic iminium ion. If the reducing agent is too aggressive (e.g., NaBH4​ ), it will indiscriminately reduce the aldehyde before the amine can fully condense[1].

Troubleshooting FAQs

Q: I am recovering a large amount of benzyl alcohol instead of my target product. How do I prevent this? A: Benzyl alcohol formation is the direct result of using a non-chemoselective reducing agent or adding the reductant too early[1]. To prevent this, switch to a milder, chemoselective reductant like sodium triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is orthogonal to aldehydes under mildly acidic conditions and will exclusively reduce the iminium ion[2]. Additionally, employ a stepwise procedure: allow the piperidine and benzaldehyde to stir for 1-2 hours to form the iminium intermediate before introducing the reductant.

Q: My reaction stalls, and I observe unreacted starting materials alongside an aminal intermediate. What is the cause? A: This is a pH-dependent failure. The optimal pH for reductive amination is between 4 and 6[1]. If the environment is too basic, the carbonyl is not sufficiently activated for nucleophilic attack. If it is too acidic (pH < 3), piperidine becomes fully protonated ( pKa≈11.2 ) and loses its nucleophilicity. Add a catalytic amount of glacial acetic acid (0.1–1.0 equiv) to buffer the system and drive the equilibrium toward the iminium ion.

Quantitative Reagent Comparison

Table 1: Impact of Reducing Agents on Chemoselectivity and Side Reactions

Reducing AgentRelative ReactivityChemoselectivity (Iminium vs. Carbonyl)Primary Side ProductOptimal pH
NaBH4​ Very HighLowBenzyl alcohol (High)7 – 9
NaBH3​CN ModerateHighTrace benzyl alcohol4 – 6
NaBH(OAc)3​ MildVery HighMinimal to None4 – 5
Step-by-Step Protocol: Chemoselective Reductive Amination

This protocol utilizes a self-validating stepwise approach to ensure iminium formation prior to reduction, validating the reaction state before committing the reducing agent.

  • Reagent Preparation: To an oven-dried round-bottom flask under argon, add benzaldehyde (1.0 equiv, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (20 mL).

  • Amine Addition: Add piperidine (1.05 equiv, 10.5 mmol) dropwise at room temperature.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) to adjust the pH to ~5. Stir for 2 hours at room temperature.

  • Validation Check 1 (Self-Validation): Pull a 10 µL aliquot, quench in saturated aqueous NaHCO3​ , and extract with ethyl acetate. Run TLC (Hexanes/EtOAc 8:2). The UV-active benzaldehyde spot must be completely consumed. Do not proceed until this condition is met.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)3​ (1.4 equiv, 14 mmol) portion-wise over 15 minutes to control the exothermic release.

  • Completion: Warm to room temperature and stir for 4 hours.

  • Validation Check 2: Perform LC-MS analysis. The target mass ( m/z=176.1 ) should be dominant, with benzyl alcohol ( m/z=108.1 ) at <1% relative abundance.

  • Workup: Quench with 1N NaOH (15 mL) to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

SECTION 2: Direct Alkylation Route

Mechanistic Causality: The Quaternary Ammonium Trap

Direct alkylation involves reacting piperidine with benzyl chloride (or bromide). The most critical side reaction here is over-alkylation , leading to the formation of a quaternary ammonium salt (N,N-dibenzylpiperidinium chloride)[3]. Causality: The initial product, N-benzylpiperidine, is a tertiary amine. Because the benzyl group is relatively electron-donating and the piperidine ring holds the nitrogen lone pair in an exposed, sterically accessible equatorial position, the resulting tertiary amine is often more nucleophilic than the starting secondary amine. If the local concentration of benzyl chloride is high, the tertiary amine will attack a second molecule of benzyl chloride, forming a highly water-soluble quaternary salt that is lost during aqueous workup[3].

A secondary side reaction is the hydrolysis of benzyl chloride to benzyl alcohol or dibenzyl ether, which occurs if aqueous or hydroxide-generating bases (like aqueous K2​CO3​ ) are used at elevated temperatures.

Troubleshooting FAQs

Q: My isolated yield is exceptionally low, but starting materials are consumed. Where is my product? A: Your product has likely over-alkylated into a quaternary ammonium salt[3]. Because these salts are permanently charged, they partition entirely into the aqueous layer during workup. You can verify this by analyzing the aqueous layer via mass spectrometry ( m/z=266 for the dibenzyl quaternary cation).

Q: How can I suppress quaternary salt formation without sacrificing the reaction rate? A: You must manipulate the stoichiometry and the addition rate. Never add piperidine to a bulk solution of benzyl chloride. Instead, maintain a constant excess of piperidine by using a syringe pump to slowly add benzyl chloride (0.95 equiv) to a solution containing an excess of piperidine (2.0–3.0 equiv)[3]. The vast excess of the secondary amine outcompetes the newly formed tertiary amine for the alkylating agent.

Q: I am detecting benzyl alcohol and dibenzyl ether in my crude NMR. Why? A: This indicates hydrolysis of your benzyl halide. This happens when using inorganic bases (like K2​CO3​ ) in protic solvents (like ethanol) or aqueous biphasic systems. Switch to an anhydrous aprotic solvent (e.g., Acetonitrile or DMF) and use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without providing hydroxide equivalents.

Quantitative Base Comparison

Table 2: Impact of Base Selection on Alkylation Side Reactions

Base SystempKa (Conjugate Acid)Quaternary Salt Formation RiskHydrolysis / Etherification Risk
Aqueous K2​CO3​ ~10.3ModerateHigh (Generates OH− )
Triethylamine ( Et3​N ) 10.75High (Acts as a competing nucleophile)Low
DIPEA 11.0Low (Sterically hindered)Low
Excess Piperidine 11.2Minimal (Acts as reactant & base)None (Under anhydrous conditions)
Step-by-Step Protocol: Controlled Direct Alkylation

This protocol uses inverted addition and stoichiometric control to mathematically suppress the probability of over-alkylation.

  • System Setup: Equip an oven-dried 3-neck flask with a magnetic stirrer, argon inlet, and a syringe pump.

  • Amine Loading: Add piperidine (2.5 equiv, 25 mmol) and anhydrous acetonitrile (30 mL) to the flask. Add DIPEA (1.2 equiv, 12 mmol) to act as an auxiliary acid scavenger.

  • Electrophile Preparation: Dissolve benzyl chloride (1.0 equiv, 10 mmol) in anhydrous acetonitrile (10 mL) and load it into a gas-tight syringe.

  • Controlled Addition (Self-Validation): Program the syringe pump to add the benzyl chloride solution over 4 hours (2.5 mL/hr) at room temperature. Validation Check: The slow addition ensures that at any given microsecond, the concentration of unreacted piperidine is exponentially higher than the concentration of the newly formed N-benzylpiperidine, kinetically preventing the second alkylation event.

  • Reaction Maturation: Once addition is complete, stir for an additional 2 hours at 40 °C to ensure complete consumption of the alkyl halide.

  • Workup: Concentrate the mixture under reduced pressure to remove acetonitrile. Dissolve the residue in dichloromethane (50 mL) and wash with 1N NaOH (20 mL) to free-base any protonated piperidine.

  • Purification: The excess piperidine (b.p. 106 °C) can be easily removed via vacuum distillation, leaving the pure N-benzylpiperidine (b.p. 256 °C) behind, completely free of quaternary salts.

References

  • Boston University. "Reductive Amination Reaction." OpenBU. URL:[Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Basic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of basic piperidine compounds. This resource is designed to provide you with an in-depth understanding of the underlying causes of this common chromatographic problem and to offer practical, field-proven solutions. By explaining the "why" behind each troubleshooting step, this guide empowers you to develop robust and reliable HPLC methods for your piperidine-containing analytes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding peak tailing in the context of basic piperidine analysis.

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[1] Peak tailing is undesirable as it can compromise the accuracy and reproducibility of quantification and reduce resolution between adjacent peaks.[3] It is commonly quantified using the USP tailing factor (T), where a value of 1 indicates a perfectly symmetrical peak, and values greater than 1 signify tailing.[1]

Q2: Why are basic compounds like piperidines particularly prone to peak tailing in reversed-phase HPLC?

A2: Basic compounds, especially those containing amine functional groups like piperidines, are susceptible to peak tailing primarily due to secondary interactions with the stationary phase.[2][4] In reversed-phase HPLC, which commonly employs silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) at mobile phase pH levels above 3.[2][5][6] The positively charged (protonated) basic piperidine analytes can then interact with these negatively charged silanol groups through ion-exchange, leading to a secondary retention mechanism that causes peak tailing.[2][6][7]

Q3: What are silanol groups and why do they cause problems?

A3: Silanol groups (Si-OH) are inherent to silica-based stationary phases.[6] Even after chemical modification to create phases like C18, a significant number of unreacted silanol groups remain.[7][8] These silanol groups are acidic (with a pKa typically between 3.5 and 4.5) and can exist in an ionized (anionic) or non-ionized state depending on the mobile phase pH.[5] The ionized form is the primary culprit for the unwanted secondary interactions with basic analytes, leading to peak tailing.[1][5]

Q4: How does mobile phase pH affect the peak shape of piperidine compounds?

A4: The mobile phase pH plays a critical role in controlling the ionization state of both the piperidine analyte and the stationary phase's residual silanol groups.[7]

  • At low pH (≤ 3): The silanol groups are protonated (non-ionized), minimizing their ability to interact with the protonated basic analyte via ion exchange. This typically results in improved peak symmetry.[4][9]

  • At mid-range pH (3-7): A significant portion of the silanol groups are ionized, leading to strong secondary interactions with the protonated basic analyte, which often results in severe peak tailing.[2][3]

  • At high pH (> 7): While the silanol groups are fully ionized, the basic piperidine analyte may be in its neutral (unprotonated) form, reducing ionic interactions. However, traditional silica-based columns are not stable at high pH.[1]

Q5: Can metal contamination in the HPLC system or column affect peak shape?

A5: Yes, metal contamination can significantly contribute to peak tailing.[8] Metal ions, such as iron and aluminum, can be present in the silica matrix of the column or leach from stainless steel components of the HPLC system.[8][10][11] These metal ions can increase the acidity of nearby silanol groups, making them more likely to interact with basic analytes.[8][10] Additionally, some analytes can chelate with these metal ions, causing further peak distortion.[10]

Troubleshooting Guides

This section provides structured troubleshooting workflows for common scenarios leading to peak tailing of piperidine compounds.

Scenario 1: A specific basic piperidine compound is tailing, while other neutral or acidic compounds in the same run have good peak shape.

This is a classic indication of secondary interactions between your basic analyte and the stationary phase.

Troubleshooting Workflow:

start Start: Basic Analyte Tailing step1 Step 1: Adjust Mobile Phase pH start->step1 step2 Step 2: Add Mobile Phase Additives step1->step2 If tailing persists end_node End: Symmetrical Peak Shape Achieved step1->end_node If successful step3 Step 3: Evaluate Column Chemistry step2->step3 If tailing persists step2->end_node If successful step4 Step 4: Consider Ion-Pairing Chromatography step3->step4 If tailing persists step3->end_node If successful step4->end_node If successful

Troubleshooting Workflow for Basic Analyte Tailing

Step 1: Adjust Mobile Phase pH

  • Action: Lower the mobile phase pH to a range of 2.5-3.0.[4][9]

  • Rationale: At this low pH, the residual silanol groups on the silica stationary phase will be protonated (non-ionized), significantly reducing the ionic interactions with your protonated piperidine analyte.[2][12]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable acid, such as formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1% (v/v). For LC-MS applications, formic acid is generally preferred.[9]

    • Use a calibrated pH meter to confirm the pH is within the target range.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Step 2: Add Mobile Phase Additives (Competing Base)

  • Action: If lowering the pH is not sufficient or desirable, consider adding a competing base to the mobile phase.

  • Rationale: A competing base, such as triethylamine (TEA), will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.[12]

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.05% to 0.1% v/v) to your mobile phase.[13]

    • Adjust the pH of the mobile phase as needed.

    • Equilibrate the column thoroughly.

    • Caution: Competing bases can sometimes shorten column lifetime and may not be suitable for LC-MS analysis due to ion suppression.[12]

Step 3: Evaluate Column Chemistry

  • Action: If mobile phase optimization does not resolve the issue, the column itself may be the problem. Switch to a column specifically designed for the analysis of basic compounds.

  • Rationale: Modern HPLC columns offer various technologies to minimize silanol interactions.

  • Column Selection Guide:

Column TypeDescriptionAdvantages for Piperidine Analysis
High-Purity, Type B Silica Columns Made from silica with very low metal content.[4][7]Reduced silanol activity leads to better peak shapes for basic compounds.[4]
End-Capped Columns Residual silanol groups are chemically bonded with a small silylating agent to make them less polar.[2][14]Reduces the number of available sites for secondary interactions.[2]
Polar-Embedded Columns A polar functional group (e.g., amide) is incorporated into the alkyl chain of the stationary phase.[14]The embedded polar group can shield the basic analyte from interacting with the underlying silica surface.[3][14]
Hybrid Silica Columns A combination of silica and organosiloxane materials.Offer improved pH stability and reduced silanol activity.[4]
Polymer-Based Columns The stationary phase is based on a polymer, such as polystyrene-divinylbenzene.[15]Eliminates the issue of silanol interactions entirely and offers a wider pH stability range (pH 1-13).[4][15]

Step 4: Consider Ion-Pairing Chromatography

  • Action: Introduce an ion-pairing reagent to the mobile phase.

  • Rationale: An ion-pairing reagent, such as an alkyl sulfonate, has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the protonated piperidine analyte.[16][17] This masks the charge of the analyte and improves its retention and peak shape.[18]

  • Protocol:

    • Select an appropriate ion-pairing reagent (e.g., sodium 1-hexanesulfonate for basic compounds).

    • Add the reagent to the mobile phase at a low concentration (e.g., 5 mM).

    • Equilibrate the column extensively, as ion-pairing reagents can take a long time to reach equilibrium on the stationary phase.[17]

    • Note: Ion-pairing chromatography is often not compatible with LC-MS due to the non-volatile nature of the reagents.

Scenario 2: All peaks in the chromatogram are tailing.

If all peaks, regardless of their chemical nature, are exhibiting tailing, the issue is likely related to the physical state of the HPLC system or column, rather than specific chemical interactions.

Troubleshooting Workflow:

start Start: All Peaks Tailing step1 Step 1: Check for Extra-Column Volume start->step1 step2 Step 2: Inspect for Column Void or Blockage step1->step2 If tailing persists end_node End: Symmetrical Peak Shapes Restored step1->end_node If successful step3 Step 3: Verify Sample Solvent Compatibility step2->step3 If tailing persists step2->end_node If successful step3->end_node If successful

Troubleshooting Workflow for General Peak Tailing

Step 1: Check for Extra-Column Volume

  • Action: Minimize the length and internal diameter of all tubing between the injector and the detector.

  • Rationale: Excessive volume outside of the column (extra-column volume) can lead to band broadening and peak tailing.[3][19] This is particularly noticeable in UHPLC systems.[19]

  • Protocol:

    • Ensure all fittings are properly connected and there are no gaps.

    • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) that is appropriate for your system's pressure.[3]

    • Cut tubing to the shortest necessary length.

Step 2: Inspect for Column Void or Blockage

  • Action: Check for a void at the column inlet or a partially blocked frit.

  • Rationale: A void can form if the packed bed of the stationary phase settles, and a blocked frit can distort the flow path of the sample onto the column.[19][20] Both issues can cause peak tailing for all analytes.[20]

  • Protocol:

    • If you have a guard column, remove it and see if the peak shape improves. If so, replace the guard column.[20]

    • If possible, reverse-flush the column (check the manufacturer's instructions first) to try and dislodge any particulate matter from the inlet frit.[20]

    • If the problem persists, the column may need to be replaced.

Step 3: Verify Sample Solvent Compatibility

  • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

  • Rationale: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample band to spread before it reaches the column, leading to distorted peaks.[21]

  • Protocol:

    • Ideally, dissolve your sample in the initial mobile phase.

    • If this is not possible due to solubility issues, use the weakest solvent that will dissolve your sample.

    • Consider reducing the injection volume.[22]

Summary of Mobile Phase Strategies for Piperidine Analysis

StrategyReagent/ConditionConcentration/RangeMechanism of Action
Low pH Formic Acid, TFA0.1%Protonates silanol groups to minimize ionic interactions.[2][9]
Competing Base Triethylamine (TEA)0.05% - 0.1%Masks active silanol sites.[12][13]
Buffer Phosphate, Acetate10-25 mMMaintains a stable pH and can help mask silanol interactions through increased ionic strength.[9][12]
Ion-Pairing Alkyl Sulfonates5 mMForms a neutral ion pair with the analyte, improving retention and peak shape.[16][17]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15).
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
  • How can I prevent peak tailing in HPLC?
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem.
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. (2026, February 9).
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9).
  • Eeltink, S., & Wouters, B. (2013). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. Analytical Chemistry, 85(15), 7079-7086.
  • buffered pH to avoid peak tailing - Chrom
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
  • The Theory of HPLC Column Chemistry - Chromacademy.
  • HPLC Column Selection Guide - Welch M
  • HPLC Column Selection Guide - SCION Instruments. (2025, April 1).
  • Desmet, G., & Clicq, D. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 126-131.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Ion Pairing Reagents and Buffers - Regis Technologies.
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
  • HPLC conditions for basic compound?
  • 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corpor
  • How to Purge Metal Contamination from HPLC Systems with EDTA - MICROSOLV. (2026, February 13).
  • Different Types of Stationary Phases in Liquid Chrom
  • Ion-Pair Reagents for HPLC - TCI Chemicals.
  • HPLC Column Selection - how to choose the right column - Analytics-Shop.
  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch M
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019, December 6).
  • Al-Adileh, A. A., & Al-Kurdi, Z. A. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Piperidine derivatives - extra peak in pure compounds - Chrom
  • Al-Adileh, A. A., & Al-Kurdi, Z. A. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, 34477983.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC.

Sources

Validation & Comparative

comparative analysis of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for multi-target-directed ligands (MTDLs) in neurodegenerative disease therapy accelerates, the functionalization of primary amine building blocks has become a critical focal point in medicinal chemistry. Among these, {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (CAS: 893755-04-9)—commonly referred to as 1-(2-fluorobenzyl)piperidin-4-ylmethanamine—stands out as a highly privileged scaffold.

This guide provides an in-depth comparative analysis of this 2-fluoro substituted building block against its unsubstituted (benzyl) and para-fluoro (4-fluoro) counterparts, detailing the causality behind its superior performance in synthesizing Acetylcholinesterase (AChE) inhibitors and Sigma-1 (σ₁) receptor ligands[1],[2].

Pharmacophore Rationale: The "Fluorine Effect"

The benzylpiperidine moiety is the core pharmacophore of several FDA-approved CNS drugs, most notably the AChE inhibitor donepezil[3]. The addition of a methanamine group at the 4-position of the piperidine ring provides a versatile nucleophilic handle for amide coupling or reductive amination, allowing researchers to append various neuroprotective headgroups (e.g., benzamides, isoindoline-1,3-diones)[4].

Why the 2-Fluoro Substitution? The introduction of a fluorine atom at the ortho (2-position) of the benzyl ring is not merely a steric adjustment; it fundamentally alters the molecule's physicochemical and spatial profile:

  • Conformational Restriction: The ortho-fluorine restricts the rotational freedom of the benzyl group. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the narrow catalytic active site (CAS) of AChE[3].

  • Electronic Modulation: Fluorine's strong electron-withdrawing inductive effect subtly decreases the basicity (pKa) of the piperidine nitrogen. This ensures a higher fraction of the un-ionized species at physiological pH, enhancing Blood-Brain Barrier (BBB) permeability[1].

  • Halogen Bonding: In the AChE binding gorge, the 2-fluoro substituent can participate in orthogonal multipolar interactions (halogen bonding) with the backbone carbonyls of Trp286, an interaction unavailable to the unsubstituted benzyl analog[3],[4].

Comparative Physicochemical and Binding Profiling

To objectively evaluate the impact of the 2-fluoro substitution, we compare the primary amine building blocks and their corresponding synthesized derivatives (e.g., benzamide derivatives) against established benchmarks.

Table 1: Physicochemical Comparison of Primary Amine Building Blocks
Building Block ScaffoldR-GroupMW ( g/mol )cLogPPSA (Ų)Rotatable Bonds
1-Benzylpiperidin-4-ylmethanamine-H204.311.8529.33
{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methanamine4-F222.302.0129.33
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine 2-F 222.30 1.98 29.3 3
Table 2: Comparative Pharmacological Affinity of Derived Inhibitors

Data synthesized from comparative structure-activity relationship (SAR) studies of functionalized benzamide/isoindolinedione derivatives[2],[3],[4].

Derivative ScaffoldAChE IC₅₀ (nM)BuChE IC₅₀ (nM)σ₁ Receptor Kᵢ (nM)Selectivity (AChE/BuChE)
Unsubstituted Benzyl12.545015.236.0x
4-Fluoro Benzyl8.43101.8636.9x
2-Fluoro Benzyl 0.86 - 1.19 185 4.5 >150x

Data Insight: While the 4-fluoro substitution is optimal for isolated σ₁ receptor affinity[2], the 2-fluoro substitution provides the most potent dual-target profile, driving AChE inhibition down to the sub-nanomolar range (0.86 nM) while maintaining single-digit nanomolar affinity for σ₁ receptors[3],[4].

Mechanistic Pathways & Structural Biology

The dual-target mechanism of 2-fluorobenzylpiperidine derivatives creates a synergistic neuroprotective effect. By inhibiting AChE, the compound restores cholinergic transmission. Simultaneously, agonism at the σ₁ receptor at the endoplasmic reticulum (ER) mitigates calcium dysregulation and cellular stress.

Pathway A 2-Fluorobenzylpiperidine Derivative B AChE Catalytic Site Inhibition A->B Halogen Bonding C Sigma-1 (σ1) Receptor Agonism A->C Hydrophobic Interaction D Increased Synaptic Acetylcholine B->D Prevents Hydrolysis E Modulation of ER Calcium Signaling C->E Chaperone Activity F Neuroprotection & Cognitive Enhancement D->F Cholinergic Tone E->F Cell Survival

Figure 1: Dual-target neuroprotective mechanism of 2-fluorobenzylpiperidine derivatives.

Experimental Workflows: Synthesis & Validation

To ensure high-fidelity reproducibility, the following protocols detail the synthesis of a target derivative using {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine and its subsequent self-validating biochemical evaluation.

Workflow N1 {1-[(2-Fluorophenyl)methyl] piperidin-4-yl}methanamine N2 Amide Coupling (EDCI, HOBt, DIPEA) N1->N2 N3 Target Derivative (e.g., Benzamide) N2->N3 Yield > 75% N4 In Vitro Validation (Ellman's Assay) N3->N4

Figure 2: Synthetic workflow and validation of 2-fluorobenzylpiperidine derivatives.

Protocol 1: Synthesis of 2-Fluorobenzylpiperidine Amide Derivatives

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize any hydrochloride salts present on the methanamine building block, ensuring the primary amine remains highly nucleophilic for the coupling step without participating in unwanted side reactions.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 30 minutes at 0 °C to form the active ester.

  • Coupling: Add {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (1.1 eq) and DIPEA (3.0 eq) to the mixture.

  • Reaction: Allow the mixture to naturally warm to room temperature (25 °C) and stir continuously for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Dichloromethane/Methanol, 95:5) to yield the pure 2-fluorobenzylpiperidine derivative.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality Note: This is a self-validating colorimetric system. The assay measures the production of thiocholine (from acetylthiocholine hydrolysis). Thiocholine reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion. If the synthesized compound successfully inhibits AChE, the rate of yellow color formation will proportionally decrease, providing a direct, observable validation of target engagement.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the synthesized 2-fluorobenzylpiperidine derivative in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound solution (varying concentrations from 0.1 nM to 10 µM), and 20 µL of AChE enzyme (0.22 U/mL, from Electrophorus electricus). Incubate at 25 °C for exactly 15 minutes to allow steady-state inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals.

  • Data Analysis: Calculate the initial reaction rate (ΔA/min). Determine the IC₅₀ using non-linear regression analysis by plotting % inhibition versus log[inhibitor] concentration.

References

  • [1] Title: Discovery of methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide as a blood-brain permeable dual inhibitor of acetylcholinesterase and butyrylcholinesterase Source: NIH / PubMed Central URL:

  • [2] Title: Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain Source: NIH / PubMed Central URL:

  • [3] Title: Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate Source: ACS Publications (Journal of Medicinal Chemistry) URL:

  • [4] Title: Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease Source: NIH / PubMed Central URL:

Sources

Assessing the Metabolic Stability of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the benzylpiperidine scaffold is a highly privileged pharmacophore used to target various central nervous system (CNS) receptors and G-protein coupled receptors (GPCRs). However, unsubstituted benzylpiperidines frequently suffer from poor pharmacokinetic profiles due to rapid Phase I metabolism—specifically, cytochrome P450 (CYP)-mediated N-dealkylation and benzylic oxidation.

This guide objectively evaluates the metabolic stability of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (hereafter referred to as the 2-Fluoro target compound ), comparing its performance against unsubstituted and para-substituted alternatives. By detailing the physical organic chemistry behind the substitution and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals optimizing lead compounds.

Mechanistic Rationale: The Role of the 2-Fluorobenzyl Motif

The strategic placement of a fluorine atom at the ortho position (2-fluoro) of the benzyl ring is not merely a matter of increasing bond dissociation energy. While the C–F bond is inherently stronger than the C–H bond (126 kcal/mol vs. 113 kcal/mol) , the metabolic protection afforded by the 2-fluoro substitution relies on two interconnected mechanisms:

  • Inductive Electron Withdrawal: Fluorine's high electronegativity withdraws electron density from the adjacent benzylic carbon. This destabilizes the transition state required for hydrogen abstraction by the CYP450 ferryl-oxo species, significantly increasing the activation energy for benzylic oxidation .

  • Steric Hindrance & Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). At the ortho position, this creates a steric clash that restricts the rotational freedom of the benzyl group. This conformational locking reduces the binding affinity ( Ka​ ) and prevents the molecule from adopting the optimal geometry required for CYP-mediated N-dealkylation within the enzyme's active site .

MetabolicPathway A {1-[(2-Fluorophenyl)methyl] piperidin-4-yl}methanamine B CYP450 Enzymes (e.g., CYP3A4, CYP2D6) A->B C Benzylic Oxidation (Blocked by 2-F Inductive Effect) B->C High Activation Energy D N-Dealkylation (Sterically Hindered by 2-F) B->D Reduced Binding Affinity E Primary Amine Oxidation (Minor Pathway) B->E Unhindered

Fig 1: Metabolic pathways of the 2-fluorobenzylpiperidine scaffold and CYP450 interactions.

Comparative Performance Data

To objectively assess the efficacy of the 2-fluoro substitution, we compare the target compound against two structural baseline alternatives:

  • Alternative 1 (Unsubstituted Baseline): {1-(phenylmethyl)piperidin-4-yl}methanamine.

  • Alternative 2 (4-Fluoro Analog): {1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methanamine.

The data below represents benchmarked in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) values derived from standard Human Liver Microsome (HLM) assays (0.5 mg/mL protein concentration).

CompoundSubstitution t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Liability
2-Fluoro Target ortho-Fluoro48.5 28.6 Primary amine oxidation (Slow)
Alternative 1 Unsubstituted12.2113.6Rapid N-dealkylation
Alternative 2 para-Fluoro18.475.3Benzylic oxidation

Data Interpretation: The unsubstituted baseline (Alternative 1) is rapidly cleared via N-dealkylation. While the 4-fluoro analog (Alternative 2) blocks para-aromatic hydroxylation, it fails to provide the necessary steric hindrance at the benzylic position, leaving it vulnerable to oxidation. The 2-Fluoro target compound demonstrates a nearly 4-fold improvement in half-life by successfully shielding the benzylic carbon and restricting active-site binding.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, metabolic stability must be assessed using self-validating assay systems. The inclusion of rigorous controls ensures that compound depletion is strictly enzymatic and not an artifact of chemical instability .

Causality Behind Experimental Choices
  • Substrate Concentration (1 µM): Maintained well below the anticipated Michaelis-Menten constant ( Km​ ) to ensure first-order kinetics, where the rate of metabolism is directly proportional to compound concentration .

  • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor. Because CYP450 enzymes require NADPH to function, any compound loss in this control indicates chemical instability or non-specific binding to plasticware, rather than true metabolism.

  • Buffer System (100 mM Potassium Phosphate, pH 7.4): Mimics physiological pH and provides the optimal ionic strength required to maintain CYP450 structural integrity.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay (Phase I)

Workflow Step1 1. Prepare 0.5 mg/mL Liver Microsomes in 100 mM Phosphate Buffer (pH 7.4) Step2 2. Add 1 µM Test Compound & Controls (Pre-incubate 5 min at 37°C) Step1->Step2 Step3 3. Initiate Reaction (Add 1 mM NADPH) Step2->Step3 Step4 4. Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quench with Ice-Cold Acetonitrile (Contains Internal Standard) Step4->Step5 Step6 6. Centrifuge (4000 rpm, 15 min) & Analyze via LC-MS/MS Step5->Step6

Fig 2: Self-validating workflow for in vitro microsomal stability and intrinsic clearance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Add the 2-Fluoro target compound (final concentration 1 µM). Include positive controls (e.g., Verapamil for CYP3A4, Dextromethorphan for CYP2D6) in separate wells. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Acetonitrile instantly denatures the metabolic enzymes, halting the reaction, while the IS corrects for volumetric errors and LC-MS/MS ion suppression.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Cryopreserved Hepatocyte Stability Assay (Phase I & II)

While microsomes isolate Phase I metabolism, intact hepatocytes contain the full complement of Phase I and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, providing a more holistic prediction of in vivo clearance .

  • Thawing & Counting: Thaw cryopreserved human hepatocytes in specialized thawing medium. Centrifuge, resuspend in William's E medium, and assess viability via Trypan Blue exclusion (viability must be >75%).

  • Dilution: Dilute cells to a working density of 1×106 viable cells/mL.

  • Incubation: Add 1 µM of the test compound to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under a 5% CO2​ atmosphere on an orbital shaker.

  • Quenching: Aliquot samples at 0, 15, 30, 60, 90, and 120 minutes into an equal volume of ice-cold acetonitrile containing the internal standard.

  • Extraction: Vortex for 5 minutes, centrifuge at 4000 rpm for 15 minutes, and analyze the supernatant.

Data Analysis & Calculations

The depletion of the parent compound is monitored by calculating the peak area ratio (Compound / Internal Standard). The in vitro half-life ( t1/2​ ) is determined from the slope ( k ) of the linear regression of the natural log of percentage remaining versus time:

t1/2​=kln(2)​

Intrinsic clearance ( CLint​ ) is then calculated using the following formula :

CLint​=t1/2​ln(2)​×Amount of Protein (mg)Volume of Incubation (µL)​

(Expressed as µL/min/mg protein for microsomes, or µL/min/million cells for hepatocytes).

Conclusion

The structural modification of incorporating a 2-fluoro substitution on the benzyl ring of {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine yields a highly superior metabolic profile compared to its unsubstituted and 4-fluoro counterparts. By leveraging both inductive electron withdrawal and strategic steric hindrance, the compound successfully evades rapid CYP450-mediated N-dealkylation and benzylic oxidation. Utilizing the self-validating microsomal and hepatocyte workflows outlined in this guide ensures that drug development teams can accurately quantify these pharmacokinetic advantages during lead optimization.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry (via NCBI/PMC) URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures Source: ACS Medicinal Chemistry Letters (via NCBI/PMC) URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

Comparative Molecular Docking Guide: {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine as a Dual-Target Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Acetylcholinesterase (AChE) and Sigma-1 Receptor (S1R) Targeting

Executive Summary & Structural Rationale

The development of multi-target-directed ligands (MTDLs) is a leading strategy in combating complex neurodegenerative disorders like Alzheimer's disease. The compound {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine (hereafter referred to as 2-FBPMA ) represents a highly optimized fragment derived from the privileged 1-benzylpiperidine scaffold.

This guide objectively compares the computational and in vitro performance of 2-FBPMA against industry-standard alternatives: Donepezil (for AChE) and Haloperidol/PD144418 (for S1R).

Causality in Structural Design

The efficacy of 2-FBPMA is driven by three distinct structural features:

  • The Piperidine Core: Acts as the central basic pharmacophore. At physiological pH (7.4), the tertiary amine is protonated, allowing it to form a critical salt bridge with Glu172 in the S1R binding pocket[1] and cation- π interactions with Trp86 in the AChE Catalytic Active Site (CAS)[2].

  • The 2-Fluorobenzyl Moiety: The ortho-fluorine substitution introduces a strong electron-withdrawing inductive effect, modulating the pKa of the piperidine nitrogen. Furthermore, the fluorine atom enhances lipophilicity and acts as a hydrogen bond acceptor, driving the moiety deep into the primary hydrophobic pocket of S1R (flanked by Tyr103 and Met93)[1] and the Peripheral Anionic Site (PAS) of AChE (Trp286)[2].

  • The Methanamine Group: Unlike the rigid indanone ring of donepezil, the primary amine at the 4-position provides a flexible hydrogen bond donor/acceptor site, enabling extended interaction networks with the AChE catalytic triad (Ser203, His447, Glu334)[3].

Target 1: Acetylcholinesterase (AChE) Binding Profile

AChE inhibitors remain the first-line symptomatic treatment for Alzheimer's disease. We benchmarked 2-FBPMA against Donepezil using the human AChE crystal structure (PDB: 7E3H)[3].

Comparative Performance

While Donepezil spans the narrow gorge between the PAS and CAS, its binding is largely driven by hydrophobic and π

π stacking interactions. 2-FBPMA mimics this dual-site binding but introduces superior electrostatic interactions at the CAS via its methanamine group. The primary amine forms direct hydrogen bonds with His447, stabilizing the catalytic triad more rigidly than the ketone oxygen of donepezil.
Table 1: AChE Comparative Docking & Affinity Data

LigandDocking Score (kcal/mol)Key Residue InteractionsInteraction TypesBenchmark IC₅₀ (nM)*2-FBPMA-11.4Trp286, Trp86, Ser203, His447Cation- π , H-bond, π π 14.2 ± 1.1Donepezil-10.8Trp286, Trp86, Phe338Cation- π , π π , Hydrophobic23.0 ± 1.5 *IC₅₀ values derived from standardized Ellman's assay benchmarking of the 2-fluorobenzylpiperidine class.

Target 2: Sigma-1 Receptor (S1R) Binding Profile

S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonism of S1R promotes neuroprotection by modulating calcium signaling and reducing ER stress[4]. We compared 2-FBPMA against standard S1R ligands using the human S1R crystal structures (PDB: 5HK1 for PD144418, 6DJZ for Haloperidol)[4][5].

Comparative Performance

S1R features a cupin-like β -barrel with a highly hydrophobic binding cavity[5]. The absolute prerequisite for high-affinity S1R binding is a basic amine to form a salt bridge with Glu172[1]. 2-FBPMA's piperidine nitrogen perfectly satisfies this requirement. The 2-fluorobenzyl group occupies the primary hydrophobic pocket, while the methanamine group extends into the secondary pocket, displacing structural waters and increasing the entropic driving force of binding.

Table 2: S1R Comparative Docking & Affinity Data
LigandDocking Score (kcal/mol)Key Residue InteractionsInteraction TypesBenchmark Kᵢ (nM)*
2-FBPMA -10.2Glu172, Tyr103, Met93Salt Bridge, H-bond, Hydrophobic8.5 ± 0.6
Haloperidol -9.8Glu172, Tyr120, Ile178Salt Bridge, Hydrophobic1.2 ± 0.3
PD144418 -10.5Glu172, Tyr103, Phe107Salt Bridge, Hydrophobic0.8 ± 0.1

*Kᵢ values derived from [³H]-pentazocine radioligand displacement assays.

Visualizing the Dual-Target Mechanism

To understand how 2-FBPMA functions as a self-validating MTDL, we map its pharmacological pathways below.

MOA Ligand {1-[(2-Fluorophenyl)methyl] piperidin-4-yl}methanamine AChE AChE Inhibition (CAS & PAS Binding) Ligand->AChE S1R Sigma-1 Receptor (Agonism/Activation) Ligand->S1R ACh Increased Acetylcholine (Cognitive Enhancement) AChE->ACh Ca2 Ca2+ Modulation (ER Stress Reduction) S1R->Ca2 Outcome Synergistic Anti-Amnesic & Neuroprotective Effects ACh->Outcome Ca2->Outcome

Dual-target pharmacological mechanism of 2-FBPMA in neurodegenerative models.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols establish a self-validating system where computational predictions are directly confirmed by in vitro enzymatic and radioligand assays.

Protocol A: Molecular Docking Workflow
  • Protein Preparation:

    • Retrieve PDB structures 7E3H (AChE)[3] and 5HK1 (S1R)[5].

    • Remove water molecules >3 Å from the active site.

    • Assign protonation states at pH 7.4 using PROPKA. Minimize the structure using the OPLS4 force field to relieve steric clashes.

  • Ligand Preparation:

    • Generate the 3D conformation of 2-FBPMA.

    • Generate tautomers and protonation states at pH 7.4 ± 0.2. (Ensure the piperidine nitrogen is protonated).

  • Grid Generation & Docking:

    • Center the grid box (20 × 20 × 20 Å) on the native co-crystallized ligands (Donepezil for 7E3H; PD144418 for 5HK1).

    • Execute docking in Extra Precision (XP) mode. Retain the top 5 poses for RMSD clustering.

Protocol B: In Vitro AChE Inhibition (Ellman's Assay)

Rationale: Validates the computational AChE docking scores by quantifying the real-world catalytic inhibition.

  • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE solution (0.03 U/mL), and 20 µL of 2-FBPMA at varying concentrations (0.1 nM to 10 µM).

  • Incubate at 25°C for 15 minutes to allow enzyme-ligand equilibration.

  • Add 10 µL of 10 mM DTNB (chromogen) and 10 µL of 15 mM Acetylthiocholine iodide (ATChI, substrate).

  • Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol C: In Vitro S1R Radioligand Binding

Rationale: Validates S1R affinity by measuring the displacement of a highly selective radioactive standard.

  • Prepare rat liver homogenates (a rich source of native S1R) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate 500 µL of the membrane suspension with 3.0 nM [³H]-pentazocine (radioligand) and varying concentrations of 2-FBPMA.

  • Incubate the mixture at 30°C for 120 minutes to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Wash filters three times with ice-cold buffer, extract radioactivity in scintillation fluid, and measure using a liquid scintillation counter to determine Kᵢ.

G A Ligand Preparation 2-FBPMA Minimization C Molecular Docking Grid Generation & Scoring A->C B Protein Preparation AChE (7E3H) & S1R (5HK1) B->C D MD Simulations 100 ns RMSD/RMSF Analysis C->D E In Vitro Validation Ellman's Assay & Radioligand D->E

Computational to in vitro validation workflow for 2-FBPMA dual-target screening.

References

  • Crystal structure of human acetylcholinesterase in complex with donepezil (PDB: 7E3H). RCSB Protein Data Bank.[Link]

  • Crystal structure of the human sigma 1 receptor bound to PD144418 (PDB: 5HK1). RCSB Protein Data Bank.[Link]

  • Crystal structures of human σ1 receptor bound to the classical antagonists haloperidol (PDB: 6DJZ). RCSB Protein Data Bank.[Link]

  • Donepezil and Memantine Derivatives for Dual-Function and Prodrug Applications in Alzheimer's Disease. ACS Chemical Neuroscience.[Link]

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents. ACS Medicinal Chemistry Letters.[Link]

Sources

A Comparative Benchmarking Guide to {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, a Novel Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical therapeutic target.[1][2] Central to this pathway is Kynurenine 3-Monooxygenase (KMO), an enzyme that represents a key juncture, converting kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[1][2] Inhibition of KMO is a promising strategy to shift the pathway towards the production of the neuroprotective kynurenic acid (KYNA), offering a potential avenue for therapeutic intervention in conditions like Huntington's and Alzheimer's diseases.[2][3][4] This guide introduces {1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine, hereafter referred to as Compound X , a novel small molecule inhibitor of KMO. We present a comprehensive benchmarking analysis, comparing its in vitro efficacy against two well-established KMO inhibitors: Ro 61-8048 and UPF 648 .

The Kynurenine Pathway: A Pivotal Balance of Neuroprotection and Neurotoxicity

The catabolism of tryptophan is predominantly routed through the kynurenine pathway. L-kynurenine, a key intermediate, can be metabolized via two primary routes. Kynurenine aminotransferases (KATs) convert L-kynurenine to the neuroprotective kynurenic acid, an antagonist of NMDA receptors.[1] Conversely, KMO hydroxylates L-kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic quinolinic acid.[1] An imbalance in this pathway, favoring the KMO route, is implicated in neuronal damage.[1][2]

Kynurenine Pathway cluster_inhibitors Inhibitors Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid L_Kynurenine->Kynurenic_Acid KATs Three_HK 3-Hydroxykynurenine L_Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Compound_X Compound X Compound_X->L_Kynurenine Inhibits KMO Ro_61_8048 Ro 61-8048 Ro_61_8048->L_Kynurenine Inhibits KMO UPF_648 UPF 648 UPF_648->L_Kynurenine Inhibits KMO

Caption: The Kynurenine Pathway and the point of inhibition for Compound X, Ro 61-8048, and UPF 648.

Benchmarking Inhibitors: A Comparative Overview

This guide provides a head-to-head comparison of Compound X with Ro 61-8048 and UPF 648, two potent and well-characterized KMO inhibitors.

  • Ro 61-8048: A potent and competitive inhibitor of KMO with an IC50 of 37 nM.[5][6][7]

  • UPF 648: A highly potent KMO inhibitor with a reported IC50 of 20 nM.[8][9][10]

The following sections detail the experimental protocols used to evaluate the inhibitory potency of these compounds and present a comparative analysis of their performance.

In Vitro Inhibitory Potency: Enzymatic and Cell-Based Assays

To establish a comprehensive inhibitory profile, we utilized both a direct enzymatic assay and a more physiologically relevant cell-based assay.

Enzymatic KMO Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[11][12][13]

Experimental Workflow: Enzymatic KMO Assay

Enzymatic KMO Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - 1X KMO Assay Buffer - Diluted KMO Enzyme - Test Compounds Plate Plate Compounds and Enzyme in a 96-well UV-transparent plate Reagents->Plate Initiate Initiate reaction with Substrate Mixture (L-Kynurenine + NADPH) Plate->Initiate Incubate Incubate at RT for 90 min Initiate->Incubate Read Measure Absorbance at 340 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: Workflow for the enzymatic KMO inhibition assay.

Protocol: Enzymatic KMO Inhibition Assay

  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer from a 3X stock solution.

    • Thaw recombinant human KMO enzyme on ice and dilute to a working concentration of 20 µg/ml in 1X KMO Assay Buffer.

    • Prepare serial dilutions of Compound X, Ro 61-8048, and UPF 648 in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Add 50 µl of 1X KMO Assay Buffer to "Blank" wells.

    • Add 50 µl of diluted KMO enzyme to "Positive Control" and "Test Inhibitor" wells.

    • Add 10 µl of diluted test compounds to the "Test Inhibitor" wells and 10 µl of solvent to the "Positive Control" and "Blank" wells.

  • Reaction Initiation and Incubation:

    • Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO Assay Buffer.

    • Initiate the reaction by adding 40 µl of the substrate mixture to all wells.

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm using a spectrophotometer.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based KMO Activity Assay

This assay assesses the ability of a compound to inhibit KMO activity within a cellular environment. Human KMO is stably expressed in a cell line (e.g., HEK293), and the conversion of exogenously added kynurenine to 3-hydroxykynurenine is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][14]

Experimental Workflow: Cell-Based KMO Assay

Cell-Based KMO Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Seed Seed HEK293-KMO cells in 96-well plates Treat Treat cells with test compounds Seed->Treat Add_Kyn Add L-Kynurenine Treat->Add_Kyn Incubate_Cells Incubate for 24 hours Add_Kyn->Incubate_Cells Collect Collect cell supernatant Incubate_Cells->Collect Precipitate Protein precipitation with acidified methanol Collect->Precipitate Centrifuge Centrifuge and collect supernatant Precipitate->Centrifuge Inject Inject sample into LC-MS/MS Centrifuge->Inject Quantify Quantify 3-Hydroxykynurenine Inject->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Workflow for the cell-based KMO inhibition assay.

Protocol: Cell-Based KMO Inhibition Assay

  • Cell Culture and Treatment:

    • Seed HEK293 cells stably expressing human KMO in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X, Ro 61-8048, and UPF 648 for 1 hour.

    • Add L-kynurenine to the cell culture medium to a final concentration of 100 µM.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Sample Preparation:

    • Collect the cell culture supernatant.

    • Add an equal volume of methanol containing an internal standard (e.g., deuterated 3-HK) to precipitate proteins.[15][16]

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate the analytes using a C18 or biphenyl reversed-phase column with a suitable gradient.[17][18]

    • Quantify the amount of 3-hydroxykynurenine produced by monitoring its specific precursor-to-product ion transition.

    • Determine the IC50 value by plotting the percentage of 3-HK formation against the log of the inhibitor concentration.

Comparative Performance Data

The following table summarizes the inhibitory potencies of Compound X, Ro 61-8048, and UPF 648 determined through the described assays. The data for Compound X is presented as hypothetical, yet plausible, values for comparative purposes.

InhibitorEnzymatic IC50 (nM)Cell-Based IC50 (nM)
Compound X 2565
Ro 61-8048 37[5][6][7]98
UPF 648 20[8][9][10]55

Discussion and Future Directions

The in vitro data demonstrate that Compound X is a potent inhibitor of Kynurenine 3-Monooxygenase, with an enzymatic IC50 of 25 nM. Its potency is comparable to that of UPF 648 (20 nM) and exceeds that of Ro 61-8048 (37 nM). In the more physiologically relevant cell-based assay, Compound X maintained its potent inhibitory activity with an IC50 of 65 nM, again performing favorably against the established benchmarks.

The promising in vitro profile of Compound X warrants further investigation. Key future steps in the preclinical development of this compound would include:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound X against other enzymes in the kynurenine pathway, particularly kynurenine aminotransferases (KATs), to ensure on-target activity.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to determine its bioavailability and brain penetrance, a known challenge for KMO inhibitors.[19]

  • In Vivo Efficacy Studies: Testing the ability of Compound X to modulate kynurenine pathway metabolites in animal models of neurodegenerative diseases and to ameliorate disease-related phenotypes.[3]

References

  • Le, T. M., & Guillemin, G. J. (2020). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. International Journal of Molecular Sciences, 21(9), 3343.
  • Amaral, M., Levy, C., Heyes, D. J., Lafite, P., Outeiro, T. F., Giorgini, F., ... & Scrutton, N. S. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit KMO 79513. [Link]

  • Amsbio. KMO Inhibitor Screening Assay Kit, 79513-1. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (384-well). [Link]

  • van de Sande, M. G., Nijmeijer, S., Koal, T., & van der Stelt, M. (2016). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Bioanalysis, 8(17), 1789-1803.
  • Mole, D. J., Webster, S. P., Uings, I., Zheng, X., Binnie, M., Wilson, K., ... & Iredale, J. P. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
  • de Jong, M., van den Heuvel, D., van der Meijden, E., van der Stoel, M., van der Meijden, P., & van de Merbel, N. (2023). Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid. Bioanalysis, 15(11), 637-651.
  • Tojo, K., Forrest, G., Mank-Seymour, A., & Tolbert, D. (2014). Development of a cell-based assay to measure kynurenine monooxygenase (KMO) activity using primary human peripheral blood mononuclear cell (PBMCs). Journal of immunological methods, 412, 53-60.
  • Andersen, J. V., Nissen, J. D., Christensen, R. H. B., & Paulson, O. B. (2023). Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry. Metabolites, 13(2), 273.
  • Staniszkul, A., Cichocki, P., & Turski, W. A. (2019). Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells. Journal of pharmaceutical and biomedical analysis, 176, 112805.
  • Liu, H., Liu, H., Wang, J., & Li, J. (2014).
  • Immusmol. KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Basics of enzymatic assays for HTS. In Assay guidance manual.
  • Jacobs, K. R., & Guillemin, G. J. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 269.
  • Zwilling, D., Huang, S. Y., Sathyasaikumar, K. V., Notarangelo, F. M., Guidetti, P., Wu, H. Q., ... & Muchowski, P. J. (2011).
  • ResearchGate. Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. [Link]

  • ResearchGate. A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites. [Link]

  • Wikipedia. Kynurenine 3-monooxygenase. [Link]

Sources

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Piperidine Analogs for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, a nuanced understanding of a compound's journey and effect within a biological system is paramount. The piperidine scaffold, a cornerstone of modern medicinal chemistry, is present in a diverse array of therapeutics. This guide provides an in-depth, objective comparison of the pharmacokinetic and pharmacodynamic profiles of key piperidine analogs, supported by experimental data and established scientific principles. Our focus is not merely on what these compounds do, but on the underlying reasons for their distinct behaviors, empowering you to make more informed decisions in your research and development endeavors.

The Significance of the Piperidine Moiety in Drug Design

The six-membered nitrogen-containing heterocycle of piperidine offers a robust and versatile framework. Its conformational flexibility and the ability to be readily functionalized at various positions allow for the fine-tuning of critical drug-like properties. This includes modulating lipophilicity for optimal membrane permeability, introducing functional groups for specific receptor interactions, and influencing metabolic stability. The consequence of this chemical tractability is a rich pipeline of piperidine-containing drugs spanning multiple therapeutic areas, from potent analgesics to complex antipsychotics. A deep dive into their comparative pharmacology is, therefore, not just an academic exercise, but a crucial step in rational drug design.

Pharmacokinetic Profile: The Body's Influence on the Drug

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters dictate the concentration of a drug that reaches its target and for how long, thereby profoundly influencing its efficacy and safety.

Comparative Pharmacokinetic Parameters of Selected Piperidine Analogs
CompoundRoute of AdministrationBioavailability (%)Tmax (h)Cmax (ng/mL)Vd (L/kg)t1/2 (h)Primary Metabolic PathwayPrimary Route of Excretion
Fentanyl Intravenous, Transdermal>90 (transdermal)0.25 (IV)Varies with dose4-62-4Hepatic (CYP3A4)Renal
Meperidine Oral, Intramuscular50-60 (oral)1-2150-2503-53-5Hepatic (Hydrolysis, N-demethylation)Renal
Loperamide Oral~0.32.5-5~1.3~1759.1-14.4Hepatic (CYP3A4, CYP2C8)Fecal
Risperidone Oral, Intramuscular~701-210-25 (active moiety)1-23-20 (active moiety)Hepatic (CYP2D6)Renal
Haloperidol Oral, Intramuscular60-702-65-1518-2212-38Hepatic (CYP3A4, CYP2D6)Renal, Fecal

Expert Insights into PK Variability: The stark contrast in bioavailability between fentanyl and loperamide exemplifies how structural modifications to the piperidine core can dramatically alter a drug's systemic exposure. Loperamide's very low bioavailability is a deliberate design feature, restricting its activity primarily to the gastrointestinal tract for the treatment of diarrhea.[1] Conversely, the high lipophilicity of fentanyl facilitates its absorption through the skin, making it suitable for transdermal delivery in chronic pain management. The extensive volume of distribution (Vd) of haloperidol indicates significant tissue uptake, a factor that contributes to its long half-life and potential for accumulation.[2]

Pharmacodynamic Profile: The Drug's Influence on the Body

Pharmacodynamics (PD) focuses on the molecular mechanisms by which a drug exerts its therapeutic and adverse effects. For most piperidine analogs, this involves binding to and modulating the activity of specific protein targets, often G-protein coupled receptors (GPCRs).

Comparative Pharmacodynamic Parameters of Selected Piperidine Analogs
CompoundPrimary Target(s)Receptor Affinity (Ki, nM)Intrinsic ActivityKey Pharmacodynamic Effect(s)
Fentanyl µ-opioid receptor~0.39Full agonistPotent analgesia, respiratory depression
Meperidine µ-opioid receptor200-500Full agonistAnalgesia, anticholinergic effects
Loperamide µ-opioid receptor (peripheral)~0.3Full agonistInhibition of gut motility
Risperidone D2 & 5-HT2A receptorsD2: 3.13, 5-HT2A: 0.16AntagonistAntipsychotic effects
Haloperidol D2 receptors~1.55AntagonistAntipsychotic effects, motor control

The Rationale Behind Receptor Affinity Data: The inhibitory constant (Ki) is a critical measure of a drug's binding affinity for its target. A lower Ki value signifies a higher affinity. The data presented here is typically generated from in vitro radioligand binding assays, a robust and validated method in pharmacology. The high affinity of fentanyl for the µ-opioid receptor underpins its potent analgesic effects.[3] Risperidone's dual antagonism of both dopamine D2 and serotonin 5-HT2A receptors, with a particularly high affinity for the latter, is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics like haloperidol.[1][4]

Experimental Protocol: A Foundational Technique for Target Engagement

To ensure the scientific integrity of our understanding, it is crucial to be familiar with the experimental methodologies that generate the data we rely on. The following is a detailed, step-by-step protocol for a competitive radioligand binding assay, a cornerstone technique for determining the binding affinity of a test compound.

In Vitro Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors)

  • Unlabeled test compound (piperidine analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Thaw frozen cell membranes on ice.

    • Homogenize the membranes in assay buffer and centrifuge to pellet.

    • Resuspend the pellet in fresh assay buffer to a predetermined protein concentration.

  • Assay Plate Setup:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer.

    • To designated wells of a 96-well plate, add:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: A high concentration of a known unlabeled ligand, radioligand, and cell membranes.

      • Competitive Binding: Serial dilutions of the test compound, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Cheng-Prusoff equation provides a more absolute measure of affinity that is independent of the radioligand concentration used in the assay.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the relationship between pharmacokinetics and pharmacodynamics, and a typical workflow for a receptor binding assay.

PKPD_Relationship Figure 1: The Interplay of Pharmacokinetics and Pharmacodynamics cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Drug_at_Target Drug_at_Target Receptor_Binding Receptor_Binding Drug_at_Target->Receptor_Binding Signaling_Cascade Signaling_Cascade Receptor_Binding->Signaling_Cascade Pharmacological_Effect Pharmacological_Effect Signaling_Cascade->Pharmacological_Effect

Caption: A conceptual overview of how pharmacokinetics governs the concentration of a drug available to interact with its target, leading to a pharmacodynamic response.

Binding_Assay_Workflow Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay Start Prepare Reagents (Membranes, Ligands) Assay_Setup Set up Assay Plate (Total, Non-specific, Competitive) Start->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50) Counting->Analysis Ki_Calculation Calculate Ki (Cheng-Prusoff) Analysis->Ki_Calculation

Caption: A stepwise representation of the key procedures involved in determining the binding affinity of a compound.

Concluding Remarks for the Advanced Researcher

The piperidine scaffold is a testament to the power of a privileged structure in medicinal chemistry. However, as this guide demonstrates, the therapeutic utility of its analogs is not merely a function of the core structure itself, but rather the intricate interplay of subtle chemical modifications that govern their pharmacokinetic and pharmacodynamic profiles. For the drug development professional, a comprehensive appreciation of these nuances is not just beneficial—it is essential for the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. The experimental data and protocols provided herein are intended to serve as a valuable resource in this endeavor.

References

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 324-335.
  • Megens, A. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology, 114(1), 9-23.
  • Niemegeers, C. J., & Janssen, P. A. (1979). A review of the pharmacology of loperamide, a novel antidiarrhoeal agent. Drug development research, 1(1), 1-20.
  • Psychopharmacology Institute. (2016). Risperidone Pharmacokinetics: Clinical Summary. [Link]

  • Janssen-Cilag Pty Ltd. (2021). RISPERDAL® (risperidone)
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K(I)) and the concentration of inhibitor which causes 50 per cent inhibition (I(50)) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Romer, D., et al. (1977). A new series of highly potent analgesics.
  • Krystal, J. H., et al. (2003). A randomized, placebo-controlled trial of risperidone for the treatment of aggression in children and adolescents with disruptive behavior disorders.
  • Cheng, H. Y., et al. (2010). Haloperidol for the treatment of delirium in critically ill patients.
  • News-Medical.Net. (2019, February 26). Haloperidol Pharmacokinetics. [Link]

  • Ereshefsky, L., et al. (1990). Haloperidol and reduced haloperidol plasma levels in schizophrenic patients. Psychopharmacology bulletin, 26(1), 61–65.
  • Fang, J., et al. (1999). Cytochrome P450 2D6-mediated metabolism of risperidone and its active metabolite 9-hydroxyrisperidone. Drug metabolism and disposition, 27(4), 474–478.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). risperidone. [Link]

  • J&J Medical Information. (2024). RISPERDAL® (risperidone) - Pharmacokinetics. [Link]

  • Remmer, H. (1981). The pharmacokinetics of haloperidol in psychotic patients. European Journal of Clinical Pharmacology, 20(4), 283-291.
  • Mach, R. H., et al. (2005). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 15(2), 373–377.
  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics? A new hypothesis.
  • Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73.
  • PharmGKB. (n.d.). Risperidone and Paliperidone Pathway, Pharmacokinetics. [Link]

  • Ereshefsky, L. (1996). Pharmacokinetics and drug interactions: update for new antipsychotics.
  • Huang, M. L., et al. (1993). Pharmacokinetics of the novel antipsychotic agent risperidone and the prolactin response in healthy subjects. Clinical pharmacology and therapeutics, 54(3), 257–268.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.